4-Amino-2-bromobenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-bromobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFVRMKCYRWLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Amino-2-bromobenzaldehyde CAS number and properties
An In-depth Technical Guide to 4-Amino-2-bromobenzaldehyde
Introduction
This compound is a substituted aromatic aldehyde that serves as a valuable and versatile intermediate in organic synthesis. Its trifunctional nature, featuring an aldehyde, a primary amine, and an aryl bromide, provides multiple reaction sites for constructing complex molecular architectures. This unique combination of functional groups, each with distinct reactivity, makes it a strategic building block for researchers in medicinal chemistry and materials science. The strategic placement of the bromine atom ortho to the aldehyde and meta to the activating amino group influences the electronic properties and steric environment of the molecule, offering specific pathways for selective chemical modifications. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility for professionals in drug development and chemical research.
Chemical Identity and Properties
The fundamental identity and physicochemical properties of this compound are summarized below. These data are critical for its handling, reaction setup, and purification.
Identifiers and Structure
Caption: 2D Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 655248-57-0[1][2][3] |
| Molecular Formula | C₇H₆BrNO[1][2] |
| Molecular Weight | 200.035 g/mol [1] |
| IUPAC Name | This compound |
| Synonyms | 3-bromo-4-formyl aniline, 4-Amino-2-brom-benzaldehyd[1] |
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 148 °C | [1] |
| Boiling Point | 324.9 ± 27.0 °C (Predicted) | [1] |
| Density | 1.672 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 0.80 ± 0.10 (Predicted) | [1] |
| LogP | 2.425 | [1] |
| Storage | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C |[1] |
Synthesis and Reactivity
The synthesis of this compound typically involves the manipulation of functional groups on a pre-existing benzene ring. A common and logical approach involves the reduction of a nitro-substituted precursor, which is often more readily available.
Representative Synthetic Protocol
A plausible synthesis starts from 2-bromo-4-nitrotoluene. The methyl group is first oxidized to an aldehyde, followed by the reduction of the nitro group to the primary amine. However, a more direct route mentioned in chemical literature involves the formylation of m-bromoaniline.[1] A different, high-yield conceptual pathway is the reduction of 2-bromo-4-nitrobenzaldehyde.
Protocol: Reduction of 2-Bromo-4-nitrobenzaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-4-nitrobenzaldehyde (1 equivalent) in a suitable solvent mixture, such as ethanol and acetic acid (1:1 v/v).[4]
-
Reagent Addition: Add iron powder (Fe, ~3-5 equivalents) to the solution portion-wise to control the initial exotherm.[4]
-
Reaction Execution: Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., Argon).[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1.5 to 3 hours.[4]
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[4] Further purification can be achieved via column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity
The utility of this compound lies in the orthogonal reactivity of its three functional groups. This allows for selective, stepwise modifications.
-
Aldehyde Group: This group is a primary site for nucleophilic addition and condensation reactions. It can be readily converted into alcohols (via reduction), carboxylic acids (via oxidation), imines (via condensation with primary amines, e.g., Schiff base formation), and alkenes (via Wittig reaction).[5][6]
-
Amino Group: The electron-donating amino group activates the aromatic ring, influencing its reactivity in electrophilic aromatic substitution. The amine itself can undergo acylation, alkylation, and diazotization reactions to introduce further diversity.
-
Bromo Group: The carbon-bromine bond is an ideal handle for metal-catalyzed cross-coupling reactions.[6] This enables the formation of carbon-carbon or carbon-heteroatom bonds through reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, allowing for the attachment of a wide variety of substituents.[7]
Caption: Reactivity map of this compound.
Applications in Research and Drug Development
Substituted benzaldehydes are fundamental building blocks in the synthesis of pharmaceuticals. The specific substitution pattern of this compound makes it a precursor for heterocyclic compounds and other complex scaffolds with potential biological activity.
Scaffold for Anticancer Agents
The thieno[2,3-d]pyrimidine core is a recognized pharmacophore in cancer therapy, often found in kinase inhibitors. Building upon this, researchers have designed and synthesized derivatives that incorporate a substituted benzyl group at the 2-position and various amino groups at the 4-position.
A recent study detailed the synthesis of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidines.[10][11] This work highlights how a molecule structurally similar to this compound is integral to creating potent anticancer agents. One compound from this series, 7a , demonstrated significant antiproliferative activity against the FaDu human cancer cell line with an IC₅₀ value of 1.73 μM.[10][11] Mechanistic studies revealed that this compound acts as a dual inhibitor of topoisomerase I and II, critical enzymes for DNA replication and repair in cancer cells.[10] Furthermore, it was shown to induce apoptosis (programmed cell death) and cell cycle arrest, key mechanisms for effective cancer therapeutics.[10]
This example underscores the potential of the 4-amino-bromobenzyl motif, derivable from intermediates like this compound, as a foundational element in the design of targeted therapies.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The safety profile is informed by data from structurally related compounds.
Hazard Identification
Based on GHS classifications for the isomeric 2-Amino-4-bromobenzaldehyde, the following hazards are anticipated:
-
Skin Irritation (Category 2): Causes skin irritation.[12]
-
Eye Irritation (Category 2): Causes serious eye irritation.[12]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[12]
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]
-
Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, keep in a freezer under an inert atmosphere and protected from light.[1][13]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move the person to fresh air.[9]
Conclusion
This compound is a high-value chemical intermediate whose trifunctional nature provides a rich platform for synthetic innovation. The distinct and orthogonal reactivity of its aldehyde, amino, and bromo groups allows for a rational and stepwise approach to the synthesis of complex organic molecules. Its utility as a precursor to biologically active compounds, particularly in the development of targeted anticancer agents, highlights its importance to the drug discovery and development community. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for any researcher intending to leverage this versatile building block in their synthetic endeavors.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound Price at Chemsrc [chemsrc.com]
- 3. This compound | 655248-57-0 [chemicalbook.com]
- 4. 2-AMINO-4-BROMOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. adpharmachem.com [adpharmachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. 655248-57-0 | this compound | Aryls | Ambeed.com [ambeed.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 2-Amino-4-bromobenzaldehyde | C7H6BrNO | CID 17914598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
physical and chemical properties of 4-Amino-2-bromobenzaldehyde
An In-depth Technical Guide to 4-Amino-2-bromobenzaldehyde: Properties, Synthesis, and Applications
Introduction
This compound is a substituted aromatic aldehyde that serves as a crucial and versatile building block in modern organic synthesis. Its trifunctional nature, featuring an aldehyde, a primary amine, and a bromine atom on a benzene ring, provides multiple reactive sites for constructing complex molecular architectures. The strategic positioning of these functional groups—particularly the ortho-bromo substituent relative to the amine and meta to the aldehyde—imparts unique reactivity, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide offers a comprehensive overview of its core physical and chemical properties, established synthetic routes, characteristic reactivity, and practical applications, with a focus on its utility for researchers and professionals in drug development.
Physicochemical and Spectroscopic Profile
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics govern its handling, storage, reaction conditions, and purification.
Core Physical and Chemical Data
The key properties of this compound are summarized in the table below. These values, derived from supplier data and predictive modeling, provide a foundational dataset for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 655248-57-0 | [1][2] |
| Molecular Formula | C₇H₆BrNO | [1][2] |
| Molecular Weight | 200.035 g/mol | [1] |
| Appearance | Typically a solid | Inferred from melting point |
| Melting Point | 148 °C | [1] |
| Boiling Point | 324.9 ± 27.0 °C (Predicted) | [1] |
| Density | 1.672 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 0.80 ± 0.10 (Predicted) | [1] |
| LogP | 2.425 | [1] |
| Solubility | Soluble in many organic solvents; limited solubility in water. | [3][4] |
Spectroscopic Signature
While detailed spectra are typically provided by the supplier upon purchase, the expected spectroscopic characteristics are critical for structural verification:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is essential for confirming the substitution pattern of the aromatic protons. The aldehyde proton will appear as a singlet at a characteristic downfield shift (around 9-10 ppm). The aromatic protons will exhibit splitting patterns dictated by their coupling with each other.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of the primary amine (N-H stretches around 3300-3500 cm⁻¹), the aromatic ring (C=C stretches around 1450-1600 cm⁻¹), and the aldehyde carbonyl group (C=O stretch around 1680-1700 cm⁻¹).
Analytical data packages including NMR, HPLC, and LC-MS are generally available from commercial suppliers to confirm purity and identity.[5]
Molecular Structure and Chemical Reactivity
The reactivity of this compound is a direct consequence of its three distinct functional groups. Their electronic interplay dictates the compound's behavior in chemical transformations.
Caption: Chemical structure of this compound.
-
Aldehyde Group (-CHO): This electron-withdrawing group is a primary site for nucleophilic attack. It readily participates in reactions such as condensation to form Schiff bases, Wittig olefination to create alkenes, and reductive amination to generate secondary or tertiary amines.
-
Amino Group (-NH₂): As a powerful electron-donating group, the amine activates the aromatic ring towards electrophilic substitution. It is also nucleophilic and can be readily acylated or alkylated.
-
Bromo Group (-Br): The bromine atom serves as a key synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. Its position ortho to the amine can influence reaction kinetics and substrate scope. It is an indispensable feature for building molecular complexity through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[6]
Synthesis Pathway
Direct bromination of 4-aminobenzaldehyde is synthetically challenging, as the strongly activating amino group would direct bromination to the positions ortho to it (positions 3 and 5), not the desired position 2. Therefore, a more strategic approach is required, typically involving the reduction of a nitro group precursor where the bromine is already correctly positioned.
A common and effective method begins with 4-Bromo-2-nitrobenzaldehyde . The nitro group can be selectively reduced to the primary amine using various reducing agents, with iron powder in acetic acid being a classic, cost-effective, and reliable choice.[7][8]
Caption: Synthetic workflow for this compound.
This reduction is typically high-yielding and proceeds under mild conditions, making it suitable for laboratory-scale synthesis. The progress of the reaction can be conveniently monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
Core Applications in Drug Discovery and Development
The trifunctional nature of this compound makes it a powerful scaffold for building libraries of complex molecules in drug discovery programs.
-
Palladium-Catalyzed Cross-Coupling: The aryl bromide is an excellent substrate for a wide array of cross-coupling reactions. This is arguably its most significant application. For example, a Suzuki-Miyaura coupling with a boronic acid can introduce a new aryl or heteroaryl group, a Sonogashira coupling can install an alkyne, and a Buchwald-Hartwig amination can form a new C-N bond. These reactions are cornerstones of modern medicinal chemistry for creating novel carbon-carbon and carbon-heteroatom bonds.[3][6]
-
Scaffold Decoration: Following a cross-coupling reaction at the bromide position, the remaining aldehyde and amine groups can be further functionalized. The aldehyde can be converted into various groups through reductive amination or olefination, while the amine can be acylated to introduce diverse amide functionalities. This sequential functionalization allows for the systematic exploration of chemical space around a core scaffold.
-
Synthesis of Heterocycles: The compound is a precursor for synthesizing various heterocyclic systems, which are prevalent in pharmaceuticals. For instance, the aldehyde and amine can participate in condensation reactions with other bifunctional molecules to form quinolines, benzodiazepines, and other fused ring systems.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative, self-validating methodology for using this compound in a Suzuki-Miyaura cross-coupling reaction. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 4-amino-2-(pyridin-3-yl)benzaldehyde.
Reaction: this compound + 3-Pyridylboronic acid → 4-Amino-2-(pyridin-3-yl)benzaldehyde
Caption: Experimental workflow for a Suzuki-Miyaura coupling.
Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), 3-pyridylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Causality: The flask is flame-dried to remove moisture, which can deactivate the boronic acid and interfere with the catalytic cycle. K₂CO₃ is the base required to activate the boronic acid for transmetalation to the palladium center.
-
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.
-
Causality: Dioxane is an excellent solvent for the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the reaction.
-
-
Degassing: Seal the flask with a septum and sparge the solution with a gentle stream of argon for 15-20 minutes.
-
Causality: This is a critical step. Oxygen can oxidize the Pd(0) active catalyst, leading to reaction failure. Degassing removes dissolved oxygen.
-
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 equiv).
-
Causality: Pd(dppf)Cl₂ is a robust pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky phosphine that promotes the key steps of oxidative addition and reductive elimination.
-
-
Reaction: Heat the mixture to 90 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Causality: Anhydrous Na₂SO₄ removes residual water from the organic solvent.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Causality: Chromatography separates the desired product from unreacted starting materials, byproducts, and residual catalyst.
-
Safety and Handling
Proper handling of this compound is essential for laboratory safety.
-
Hazards: The compound is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling the solid, avoid generating dust and use a well-ventilated area or a chemical fume hood.[10]
-
Storage: For long-term stability, it is recommended to store this compound in a dark place under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures below -20°C.[1]
-
Spills: In case of a spill, avoid creating dust. Sweep up the solid material carefully and place it in a suitable container for disposal.
Conclusion
This compound is a high-value chemical intermediate whose utility is derived from the orthogonal reactivity of its three functional groups. The ability to perform selective transformations at the aldehyde, amine, and bromide positions makes it an exceptionally powerful tool for medicinal chemists and material scientists. A firm grasp of its physicochemical properties, synthetic accessibility, and chemical reactivity is fundamental to leveraging its full potential in the creation of novel and complex molecules.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound Price at Chemsrc [chemsrc.com]
- 3. adpharmachem.com [adpharmachem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 655248-57-0 | this compound | Aryls | Ambeed.com [ambeed.com]
- 6. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-AMINO-4-BROMOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Amino-4-bromobenzaldehyde | C7H6BrNO | CID 17914598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
synthesis of 4-Amino-2-bromobenzaldehyde
An In-depth Technical Guide to the Synthesis of 4-Amino-2-bromobenzaldehyde for Researchers and Drug Development Professionals
Abstract
This compound is a key building block in synthetic organic chemistry, particularly valued in the development of pharmaceuticals and functional materials. Its unique substitution pattern—an aldehyde for coupling reactions, a bromine atom for cross-coupling or lithiation, and an amino group for further derivatization—makes it a versatile intermediate. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, focusing on the practical aspects of the reaction, mechanistic insights, and detailed experimental protocols. It is designed for researchers and scientists in chemical and pharmaceutical development, offering a foundation for the successful synthesis and application of this important molecule.
Introduction and Strategic Considerations
The synthesis of substituted benzaldehydes is a cornerstone of organic synthesis. Among them, this compound presents a specific challenge due to the presence of three distinct functional groups that require careful management to avoid unwanted side reactions. The amino group is sensitive to oxidation and can react with the aldehyde, while the bromine atom offers a handle for late-stage functionalization.
The selection of a synthetic strategy is primarily dictated by the availability and cost of starting materials, scalability, and overall yield. A common and effective approach involves the bromination of an N-acylated aminobenzaldehyde derivative, followed by deprotection. This strategy leverages the directing effect of the acylamino group and protects both the amino and aldehyde functionalities during the electrophilic aromatic substitution.
Recommended Synthetic Pathway: Bromination of a Protected Aminobenzaldehyde
A robust and widely cited method for synthesizing this compound begins with the commercially available 4-aminobenzaldehyde. The synthesis involves three key stages: protection of the amino and aldehyde groups, selective bromination, and subsequent deprotection.
Detailed Experimental Protocol
This protocol is divided into three distinct steps. It is crucial to handle all reagents and solvents in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[1][2][3]
Step 1: Protection of 4-Aminobenzaldehyde
The initial step involves the protection of the amino group of 4-aminobenzaldehyde as an acetamide. This is a standard procedure that prevents the amino group from interfering with the subsequent bromination reaction.
-
Reagents and Materials:
-
4-Aminobenzaldehyde
-
Acetic anhydride
-
Glacial acetic acid
-
Ice bath
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
Beaker
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a suitably sized Erlenmeyer flask, dissolve 4-aminobenzaldehyde in glacial acetic acid.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add acetic anhydride dropwise to the cooled solution. An exothermic reaction will occur. Maintain the temperature below 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product, 4-acetamidobenzaldehyde.[4][5]
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and air dry.
-
-
Expected Outcome: A white to off-white solid. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC or melting point analysis.
Step 2: Bromination of 4-Acetamidobenzaldehyde
This step introduces the bromine atom at the 2-position of the aromatic ring. The acetamido group is an ortho-, para-director, and since the para position is blocked, the bromination occurs at one of the ortho positions.
-
Reagents and Materials:
-
4-Acetamidobenzaldehyde
-
Glacial acetic acid
-
Bromine
-
Sodium bisulfite solution (for quenching)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve the 4-acetamidobenzaldehyde from Step 1 in glacial acetic acid in a round-bottom flask.
-
With vigorous stirring, add a solution of bromine in glacial acetic acid dropwise from a dropping funnel. The addition should be slow to control the reaction rate and temperature.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into cold water.
-
Quench any unreacted bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.
-
Collect the precipitated solid, 4-acetamido-2-bromobenzaldehyde, by vacuum filtration, wash with water, and air dry.
-
Step 3: Deprotection to Yield this compound
The final step is the hydrolysis of the acetamide group to reveal the free amine, yielding the target compound.
-
Reagents and Materials:
-
4-Acetamido-2-bromobenzaldehyde
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (for neutralization)
-
Ethanol (optional, for recrystallization)
-
Reflux condenser
-
Heating mantle
-
pH paper or meter
-
-
Procedure:
-
Place the crude 4-acetamido-2-bromobenzaldehyde in a round-bottom flask and add a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux using a heating mantle. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
-
Mechanistic Insights
The synthetic sequence is governed by well-established principles of electrophilic aromatic substitution and functional group protection/deprotection.
-
Protection: The acetylation of the amino group in Step 1 is crucial. The resulting acetamido group is less activating than the amino group, which helps to control the reactivity of the aromatic ring during bromination and prevents polysubstitution. It also protects the amino group from oxidation by bromine.
-
Bromination: The acetamido group is an ortho, para-directing group due to the resonance donation of the nitrogen lone pair into the aromatic ring. Since the para position is occupied by the aldehyde, the incoming electrophile (Br+) is directed to the ortho position.
-
Deprotection: The acidic hydrolysis in Step 3 cleaves the amide bond, regenerating the amino group. The mechanism involves the protonation of the amide carbonyl, followed by nucleophilic attack of water and subsequent elimination of acetic acid.
Data Presentation and Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| Appearance | Yellow to brown solid |
| Melting Point | 148 °C[6] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. |
-
Thin-Layer Chromatography (TLC): To monitor the progress of each reaction step and assess the purity of the final product.
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by observing the chemical shifts, integration, and coupling patterns of the protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine, the C=O stretch of the aldehyde, and the C-Br stretch.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through the characteristic isotopic pattern.
-
Visualizing the Synthesis Workflow
The following diagram illustrates the overall synthetic workflow.
Caption: Synthetic workflow for this compound.
Safety and Handling
-
4-Aminobenzaldehyde: May cause skin, eye, and respiratory irritation. Handle with appropriate PPE.[1][3][7]
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood.
-
Bromine: Highly corrosive, toxic, and volatile. Handle with extreme care in a fume hood, and have a quenching agent (sodium bisulfite or thiosulfate) readily available.
-
Concentrated Acids and Bases: Corrosive. Add slowly and with cooling to avoid uncontrolled exothermic reactions.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.[1]
Conclusion
The via the protection-bromination-deprotection sequence is a reliable and well-documented method. By carefully controlling the reaction conditions and adhering to safety protocols, researchers can successfully prepare this versatile building block for a wide range of applications in drug discovery and materials science. The analytical characterization of the final product is essential to ensure its suitability for subsequent synthetic transformations.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 4-Acetamidobenzaldehyde | C9H9NO2 | CID 73942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 122-85-0: 4-Acetamidobenzaldehyde | CymitQuimica [cymitquimica.com]
- 6. This compound|lookchem [lookchem.com]
- 7. Page loading... [wap.guidechem.com]
4-Amino-2-bromobenzaldehyde reactivity and functional groups
<_ An In-depth Technical Guide to the Reactivity and Functional Groups of 4-Amino-2-bromobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No: 655248-57-0) is a crystalline solid with a molecular weight of 200.035 g/mol .[1] Its structure is characterized by a benzene ring substituted with an amino group at position 4, a bromine atom at position 2, and a formyl (aldehyde) group at position 1. This unique arrangement of electron-donating (amino) and electron-withdrawing (bromo, aldehyde) groups dictates its distinct chemical behavior and renders it a valuable precursor in the synthesis of complex heterocyclic scaffolds and other targeted molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.035 g/mol | [1] |
| Melting Point | 148 °C | [1] |
| Boiling Point | 324.9±27.0 °C (Predicted) | [1] |
| pKa | 0.80±0.10 (Predicted) | [1] |
| Storage | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [1] |
The Triad of Reactivity: A Functional Group Analysis
The synthetic utility of this compound is rooted in the differential reactivity of its three functional groups. This allows for selective and sequential transformations, a critical aspect in multi-step organic synthesis.
The Aldehyde Group: A Gateway to Molecular Elaboration
The aldehyde functionality is a primary site for nucleophilic addition and condensation reactions.[2] Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles, enabling chain extension and the introduction of diverse molecular fragments.
Reductive amination is a powerful method for forming C-N bonds, converting the aldehyde into a primary, secondary, or tertiary amine.[3][4] This one-pot reaction typically involves the in-situ formation of an imine intermediate by reacting the aldehyde with an amine, followed by reduction.[5]
Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of reductive amination. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they selectively reduce the imine intermediate without significantly reducing the starting aldehyde.[4] The reaction is often carried out under weakly acidic conditions to facilitate imine formation.[6]
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent such as methanol or dichloroethane.[6]
-
Imine Formation: Add a catalytic amount of acetic acid to promote the formation of the imine. Stir the mixture at room temperature for 1-2 hours.[6]
-
Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Reductive Amination Workflow.
The Aryl Bromide: A Handle for Cross-Coupling Chemistry
The carbon-bromine bond on the aromatic ring is a key site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7][8] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[9][10]
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.[7] The base is required to activate the organoboron species for transmetalation.[8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[11][12] This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives.[13][14]
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[11] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the amine (1.2 equivalents), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equivalents) in a reaction tube.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the tube and heat the mixture to the appropriate temperature (usually 80-110 °C) with stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
The Aromatic Amine: A Nucleophile and Directing Group
The primary amino group at the 4-position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It also acts as an activating group, influencing the regioselectivity of further electrophilic aromatic substitution, although the steric hindrance from the adjacent bromine atom must be considered.
Application in Heterocyclic Synthesis: The Gateway to Quinazolines
This compound is a particularly valuable precursor for the synthesis of quinazolines and related heterocyclic systems.[15] The presence of the amino and aldehyde groups in an ortho-like relationship (due to the bromine) allows for condensation reactions with various reagents to form the fused pyrimidine ring.
For instance, reaction with amidines can lead to the formation of 2-substituted quinazolines.[15] This transformation often proceeds via an initial condensation to form an imine, followed by an intramolecular cyclization.
Table 2: Representative Reactions of this compound
| Reaction Type | Reagents | Product Type |
| Reductive Amination | R₁R₂NH, NaBH(OAc)₃ | N-Substituted 4-amino-2-bromobenzylamines |
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | 4-Amino-2-arylbenzaldehydes |
| Buchwald-Hartwig Amination | RNH₂, Pd catalyst, ligand, base | 4-Amino-2-(N-arylamino)benzaldehydes |
| Quinazoline Synthesis | Amidines | 2-Substituted 7-bromoquinazolines |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It should be used in a well-ventilated area or a fume hood.[16] Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere.[16]
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis. The distinct and largely orthogonal reactivity of its aldehyde, aryl bromide, and amino functional groups provides chemists with a powerful tool for the construction of complex molecules, particularly in the realm of medicinal chemistry and materials science. Understanding the causality behind experimental choices for reactions such as reductive amination, Suzuki coupling, and Buchwald-Hartwig amination is paramount to harnessing the full synthetic potential of this trifunctional intermediate.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Functional Groups [chem.fsu.edu]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. s.ewormholetime.com [s.ewormholetime.com]
An In-depth Technical Guide to Electrophilic Aromatic Substitution in 4-Amino-2-bromobenzaldehyde
This guide provides a comprehensive technical exploration of electrophilic aromatic substitution (EAS) reactions involving 4-Amino-2-bromobenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of substituent effects that govern the regioselectivity and reactivity of this versatile synthetic intermediate. We will dissect the underlying mechanistic principles, provide field-proven insights into reaction optimization, and present detailed protocols for key transformations.
The Molecular Architecture of this compound: A Study in Competing Directing Effects
This compound presents a fascinating case study in electrophilic aromatic substitution due to the presence of three distinct substituents on the benzene ring, each exerting its own electronic and steric influence. A thorough understanding of these individual contributions is paramount to predicting and controlling the outcome of EAS reactions.
-
The Amino Group (-NH₂): Positioned at C4, the amino group is a powerful activating substituent. Through resonance, its lone pair of electrons significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions.[1] This makes the ring highly nucleophilic and prone to attack by electrophiles. Consequently, the amino group is a strong ortho, para-director.
-
The Bromo Group (-Br): Located at C2, the bromo group exhibits a dual electronic effect. Inductively, its high electronegativity withdraws electron density from the ring, leading to deactivation. However, through resonance, its lone pairs can donate electron density, directing incoming electrophiles to the ortho and para positions. Overall, halogens are considered weak deactivators but ortho, para-directors.[2]
-
The Aldehyde Group (-CHO): Situated at C1, the aldehyde group is a strong deactivating substituent. Both through induction and resonance, it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. The carbonyl group's electron-withdrawing nature directs incoming electrophiles to the meta position.
Predicting Regioselectivity: In a polysubstituted benzene ring, the substituent with the most potent activating effect typically governs the position of electrophilic attack.[3][4] In the case of this compound, the strongly activating amino group unequivocally dominates the directing effects. Therefore, electrophilic substitution is predicted to occur at the positions ortho to the amino group, which are C3 and C5. The position para to the amino group is already occupied by the aldehyde.
Logical flow of directing effects in this compound.
Synthesis of the Starting Material: this compound
A reliable synthesis of the starting material is the foundation of any subsequent chemical exploration. A common and effective method for the preparation of this compound involves the reduction of its nitro precursor, 4-bromo-2-nitrobenzaldehyde.[5][6]
Table 1: Synthesis of this compound
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Reduction of Nitro Group | 4-bromo-2-nitrobenzaldehyde, Iron powder, Acetic acid, Ethanol | Reduction of the nitro group to an amino group. |
Experimental Protocol: Reduction of 4-bromo-2-nitrobenzaldehyde[6][7]
-
In a round-bottom flask, prepare a 0.2 M solution of 4-bromo-2-nitrobenzaldehyde in a 1:1 (v/v) mixture of acetic acid and ethanol.
-
Under an inert atmosphere (e.g., argon), add iron powder to the solution.
-
Stir the reaction mixture vigorously at room temperature for approximately 1.5 hours.
-
Monitor the reaction progress by a suitable analytical technique, such as LC-MS.
-
Upon completion, remove the insoluble iron solids by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude this compound by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the final product.
Workflow for the synthesis of this compound.
Electrophilic Aromatic Substitution Reactions: Navigating Reactivity and Selectivity
The high reactivity of the amino group in this compound presents both opportunities and challenges in electrophilic aromatic substitution. While it facilitates the reaction, it can also lead to undesired side reactions, such as oxidation or polysubstitution. Furthermore, the basicity of the amino group can interfere with acid-catalyzed reactions like nitration and Friedel-Crafts reactions. To circumvent these issues, protection of the amino group is often a necessary and prudent strategy.
Protection of the Amino Group
Converting the amino group to an amide reduces its activating effect and protects it from oxidation and protonation under acidic conditions.[1] The acetyl group is a commonly used protecting group that can be readily removed by hydrolysis.
Table 2: Protection of the Amino Group
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Acetylation | This compound, Acetic anhydride, Pyridine | Protection of the amino group as an acetamide. |
Experimental Protocol: Acetylation of this compound
-
Dissolve this compound in pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 4-Acetamido-2-bromobenzaldehyde.
Nitration
Direct nitration of this compound is problematic due to the oxidation of the amino group by nitric acid.[7] Therefore, the reaction is best performed on the N-acetyl protected substrate. The acetamido group is still an ortho, para-director, but less activating than the amino group, allowing for better control of the reaction.
Predicted Outcome: Nitration of 4-Acetamido-2-bromobenzaldehyde is expected to yield primarily 4-Acetamido-2-bromo-5-nitrobenzaldehyde, with the nitro group being directed to the position ortho to the acetamido group and meta to the aldehyde and bromo groups.
Halogenation
Due to the highly activating nature of the amino group, direct halogenation of this compound can lead to polysubstitution. Protection of the amino group as an acetamide moderates its activating influence, allowing for more controlled monohalogenation.
Predicted Outcome: Bromination of 4-Acetamido-2-bromobenzaldehyde is anticipated to yield 4-Acetamido-2,5-dibromobenzaldehyde as the major product.
Sulfonation
Sulfonation of anilines can be complex, often requiring specific conditions to avoid the formation of salts and to achieve the desired regioselectivity.[7] A common method involves heating the aniline with concentrated sulfuric acid, which first forms the anilinium sulfate salt. At high temperatures, this rearranges to the sulfonic acid.
Predicted Outcome: Sulfonation of this compound is predicted to introduce a sulfonic acid group at the C5 position, ortho to the amino group.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are generally unsuccessful with strongly deactivated rings or rings containing an amino group, as the Lewis acid catalyst complexes with the basic nitrogen atom.[7][8] Therefore, protection of the amino group is essential for these reactions to proceed. However, even with a protected amino group, the presence of two deactivating groups (bromo and aldehyde) on the ring makes Friedel-Crafts reactions challenging.
Applications in Heterocyclic Synthesis: The Pictet-Spengler Reaction
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. One notable application is in the Pictet-Spengler reaction to form tetrahydro-β-carbolines.[9][10][11] This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization. The electron-rich nature of the aromatic ring, enhanced by the amino group, facilitates the cyclization step.
Pictet-Spengler reaction with this compound.
Conclusion
The electrophilic aromatic substitution of this compound is a nuanced area of organic synthesis, dictated by the powerful directing effect of the amino group. While this strong activation facilitates reactions, it also necessitates careful control and, in many cases, the use of a protecting group strategy to achieve desired outcomes and prevent unwanted side reactions. The insights and protocols presented in this guide offer a robust framework for researchers to explore the rich chemistry of this versatile building block and to harness its potential in the development of novel molecules with applications in pharmaceuticals and materials science.
References
- 1. Benzene - Protection and deprotection of the amino group [quimicaorganica.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Nucleophilic Substitution Reactions of 4-Amino-2-bromobenzaldehyde
Abstract
4-Amino-2-bromobenzaldehyde is a pivotal trifunctional building block in modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science. Its unique electronic architecture, featuring an electron-donating amino group, an electron-wielding aldehyde, and a strategically positioned bromine atom, allows for a diverse range of selective chemical transformations. This guide provides an in-depth exploration of the nucleophilic substitution reactions at the C-2 position of this versatile scaffold. We will dissect the mechanistic underpinnings of key transition-metal-catalyzed cross-coupling reactions, including Palladium-catalyzed Buchwald-Hartwig aminations and Suzuki-Miyaura couplings, as well as Copper-catalyzed Ullmann-type condensations. Each section offers field-proven, step-by-step protocols, discusses the causal relationships behind experimental choices, and presents tabulated data to showcase the broad applicability of these methods. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.
Chapter 1: The Strategic Importance of this compound
This compound is a crystalline solid with the molecular formula C₇H₆BrNO.[1] Its true value lies in the orthogonal reactivity of its three functional groups. The bromine atom at the C-2 position is the primary site for nucleophilic substitution, typically via transition-metal catalysis. The amino group at C-4 strongly activates the ring, influencing the oxidative addition step in catalytic cycles. Finally, the aldehyde group at C-1 serves as a versatile handle for subsequent transformations, most notably for the construction of heterocyclic ring systems, such as quinazolines and quinazolinones, which are prevalent scaffolds in numerous pharmaceutical agents.[2][3][4] The strategic placement of these groups makes it a highly sought-after starting material for the synthesis of complex molecules, including kinase inhibitors and other biologically active compounds.
Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-N & C-C Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of arylated compounds. For a substrate like this compound, these methods provide a mild and highly versatile route to form new carbon-nitrogen and carbon-carbon bonds, transformations that are otherwise challenging.[5][6]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds.[7][8] This reaction has largely superseded harsher classical methods like the Goldberg reaction or standard nucleophilic aromatic substitution (SNAr), offering broader substrate scope and greater functional group tolerance.[7][9]
Mechanistic Insight
The catalytic cycle, illustrated below, is a well-established sequence involving a Pd(0)/Pd(II) couple.[7][8]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species, typically stabilized by a bulky, electron-rich phosphine ligand, inserts into the C-Br bond of this compound. This is often the rate-determining step and forms a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The nucleophilic amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, though this is less of a concern with aryl amines.[7]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Field-Proven Experimental Protocol: Synthesis of 4-Amino-2-(morpholino)benzaldehyde
This protocol describes a typical lab-scale Buchwald-Hartwig amination.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable biaryl phosphine ligand like XPhos)[10]
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane (or Toluene)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add cesium carbonate (1.5 mmol, 1.5 eq), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).[11]
-
Purge with Inert Gas: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent and Nucleophile Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) followed by morpholine (1.2 mmol, 1.2 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.[11]
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-(morpholino)benzaldehyde.
Data Summary: Buchwald-Hartwig Amination Scope
| Nucleophile (Amine) | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylmethanamine | Pd₂(dba)₃ (5) / Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | ~90[11] |
| Piperidine | Pd(OAc)₂ (4) / RuPhos (8) | LiHMDS | Toluene | RT | High[12] |
| Aniline | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ | t-BuOH | 110 | Good-Exc.[10] |
| Benzophenone Imine | Pd₂(dba)₃ (2) / XPhos (6) | Cs₂CO₃ | Toluene | 100 | High[10] |
Yields are representative and can vary based on specific substrate and exact conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species.[13] It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of boronic acids.
Mechanistic Insight
Similar to the Buchwald-Hartwig amination, the Suzuki coupling operates on a Pd(0)/Pd(II) catalytic cycle.[13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (e.g., a phenylboronic acid) is activated by a base to form a more nucleophilic borate species. This species then transfers its organic group to the palladium center, displacing the halide. This is often the rate-limiting step.[14]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[13]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Field-Proven Experimental Protocol: Synthesis of 4'-Amino-3'-formyl-[1,1'-biphenyl]-4-carbonitrile
This protocol details a Suzuki coupling using a substituted phenylboronic acid.[15][16][17]
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
Procedure:
-
Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and 4-cyanophenylboronic acid (1.2 mmol, 1.2 eq) in a mixture of Toluene (6 mL) and Ethanol (2 mL).
-
Base Addition: Add an aqueous solution of potassium carbonate (2.0 M, 2.0 mmol, 2.0 eq).
-
Degassing: Bubble Argon or Nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Attach a condenser and heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.
Chapter 3: Copper-Catalyzed Ullmann Condensation: A Classic Reimagined
The Ullmann condensation is a classical method for forming C-O, C-S, and C-N bonds using copper catalysis.[18] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern ligand-accelerated protocols have significantly improved the reaction's utility, allowing for milder conditions and lower catalyst loadings.[19][20] It serves as a valuable alternative to palladium-catalyzed systems, especially for forming C-O and C-S bonds.[21]
C-O and C-S Bond Formation
For a substrate like this compound, the Ullmann condensation is particularly useful for synthesizing aryl ethers and thioethers, which are important motifs in many natural products and pharmaceuticals.
Mechanistic Considerations
The precise mechanism of the Ullmann reaction is still debated but is generally believed to involve Cu(I)/Cu(III) or Cu(I)-mediated SNAr pathways rather than the Pd(0)/Pd(II) cycle.[19][22] A plausible sequence involves:
-
Formation of a copper(I) alkoxide or thiolate from the nucleophile and a Cu(I) salt.
-
Coordination of the aryl halide to the copper complex.
-
Nucleophilic attack on the aryl halide, possibly through an oxidative addition/reductive elimination sequence, to form the product and a copper(I) halide.[18]
The use of ligands, such as diamines or amino acids, accelerates the reaction by stabilizing the copper intermediates and increasing their solubility and reactivity.[19]
Visualizing a General Experimental Workflow
Caption: A typical experimental workflow for modern Ullmann couplings.
Field-Proven Experimental Protocol: Synthesis of 4-Amino-2-phenoxybenzaldehyde
This protocol is adapted from modern ligand-assisted Ullmann ether synthesis procedures.[23][24][25]
Materials:
-
This compound
-
Phenol
-
Copper(I) Iodide (CuI)
-
L-Proline (or other suitable ligand)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reagent Setup: In an oven-dried sealable reaction tube, combine this compound (1.0 mmol, 1.0 eq), phenol (1.5 mmol, 1.5 eq), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Atmosphere and Solvent: Seal the tube with a septum, then evacuate and backfill with argon three times. Add anhydrous DMSO (4 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction: Transfer the filtrate to a separatory funnel, wash extensively with water to remove DMSO, and then wash with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired aryl ether.
Chapter 4: Classical SNAr Reactions: Scope and Limitations
Classical Nucleophilic Aromatic Substitution (SNAr) reactions proceed via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.[26] For this pathway to be effective, the aromatic ring must be significantly electron-deficient, typically requiring the presence of strong electron-wielding groups (like -NO₂) positioned ortho and/or para to the leaving group.[27]
In the case of this compound, the powerful electron-donating amino group at the para position deactivates the ring towards nucleophilic attack, making classical SNAr reactions unfavorable under standard conditions. The electron density provided by the amino group destabilizes the negative charge of the would-be Meisenheimer intermediate, thus increasing the activation energy barrier for the reaction. Consequently, attempts to displace the bromine with common nucleophiles (e.g., alkoxides, amines) without a metal catalyst are generally unsuccessful, leading instead to the necessity of the transition-metal-catalyzed methods detailed in the preceding chapters.
Chapter 5: Conclusion
This compound stands out as a remarkably versatile and valuable substrate for constructing complex molecular architectures. Its reactivity is dominated by transition-metal-catalyzed nucleophilic substitution reactions, which provide efficient and selective pathways for C-N, C-C, C-O, and C-S bond formation. Palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling are the cornerstone methods for derivatization, offering mild conditions and exceptional functional group tolerance. Complementing these are modern Ullmann-type condensations, which provide a robust copper-catalyzed alternative, particularly for ether and thioether synthesis. A thorough understanding of the mechanisms, catalyst/ligand systems, and optimized protocols discussed in this guide empowers researchers to strategically and effectively utilize this key building block in the synthesis of novel pharmaceuticals, functional materials, and other high-value chemical entities.
References
- 1. 2-Amino-4-bromobenzaldehyde | C7H6BrNO | CID 17914598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. Ullmann coupling-An overview - operachem [operachem.com]
- 20. researchgate.net [researchgate.net]
- 21. Ullmann Reaction [organic-chemistry.org]
- 22. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 23. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of 4-Amino-2-bromobenzaldehyde
An In-depth Technical Guide to the Physicochemical Characterization of 4-Amino-2-bromobenzaldehyde
This guide provides a comprehensive technical overview of this compound, with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physical data with practical, field-proven methodologies for its characterization. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.
This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in organic and medicinal chemistry. Its molecular architecture, featuring an amine, a bromine atom, and an aldehyde group on a benzene ring, offers multiple reaction sites for building complex molecules. This versatility makes it a valuable precursor in the synthesis of novel pharmaceutical compounds and other fine chemicals.[1] Derivatives of similar bromobenzaldehydes are integral to creating compounds with potential anticancer and anti-inflammatory properties.[2][3]
Accurate characterization of its physical properties, such as melting and boiling points, is not merely a procedural formality. These parameters are fundamental indicators of purity and are critical for designing reaction conditions, purification strategies, and ensuring the reproducibility of synthetic protocols. For drug development professionals, these values are essential for material specification, quality control, and regulatory documentation.
Core Physicochemical Properties
The fundamental physical and chemical data for this compound (CAS No: 655248-57-0) are summarized below.[4][5] It is crucial to note that while the melting point is an experimentally verified value, the boiling point is often a predicted value due to the compound's tendency to decompose at high temperatures.
| Property | Value | Source |
| CAS Number | 655248-57-0 | [4][5] |
| Molecular Formula | C₇H₆BrNO | [4] |
| Molecular Weight | 200.035 g/mol | [4] |
| Melting Point | 148 °C | [4] |
| Boiling Point | 324.9 ± 27.0 °C (Predicted) | [4] |
| Density | 1.672 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 0.80 ± 0.10 (Predicted) | [4] |
| LogP | 2.425 | [4] |
| Appearance | Solid | - |
| Storage | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [1][4] |
The Science and Determination of the Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The sharpness of the melting point is a reliable indicator of purity; impurities depress the melting point and broaden the range over which the substance melts.[6][7] Therefore, an accurate melting point determination is a primary method for quality assessment in a research or industrial setting.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the determination of the melting point using a modern digital melting point apparatus (e.g., a Mel-Temp or DigiMelt). This method is favored for its accuracy and small sample requirement.[8]
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush any large crystals using a mortar and pestle.[8]
-
Capillary Loading: Jab the open end of a capillary melting point tube into the powdered sample. A small amount of solid (1-2 mm in height) should be forced into the tube.[7][9]
-
Sample Packing: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long, narrow glass tube to pack the solid tightly at the bottom.[6][9]
-
Apparatus Setup:
-
Observation and Recording:
-
Observe the sample through the magnified viewing lens.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has completely melted into a transparent liquid (T₂).[9]
-
The melting point is reported as the range T₁ - T₂.
-
-
Post-Measurement: Turn off the apparatus and allow the heating block to cool before the next measurement. Dispose of the used capillary tube in a designated glass waste container.
Diagram: Melting Point Determination Workflow
Caption: Workflow for Capillary Melting Point Determination.
Understanding and Measuring the Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] For a compound like this compound with a high predicted boiling point (324.9°C), direct measurement at atmospheric pressure is often impractical.[4] High temperatures can lead to decomposition, yielding inaccurate results. Therefore, the boiling point is typically determined under reduced pressure (vacuum), and the result is extrapolated to atmospheric pressure if necessary.
Experimental Protocol: Micro-Boiling Point Determination (Thiele Tube Method)
This micromethod is ideal for determining the boiling point of small sample quantities and is easily adapted for substances that may decompose at atmospheric pressure.[11]
Methodology:
-
Sample Preparation: Place a small amount of this compound (less than 0.5 mL) into a small test tube or fusion tube.
-
Capillary Inversion: Take a standard capillary melting point tube and seal one end in a flame. Place this small capillary tube, open-end down, into the fusion tube containing the sample.[10]
-
Apparatus Assembly:
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a micro-burner. The oil will circulate, ensuring uniform heating.
-
As the temperature rises, air trapped in the inverted capillary will bubble out.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the bottom of the inverted capillary. This indicates the sample's vapor pressure has exceeded the external pressure.[11]
-
-
Recording the Boiling Point:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow and eventually stop. The moment the last bubble ceases and the liquid is drawn back into the inverted capillary, the vapor pressure inside the capillary equals the external pressure.
-
Record the temperature at this exact moment. This is the boiling point of the liquid at the ambient pressure.[10][11]
-
-
Pressure Correction (if needed): Record the ambient barometric pressure. If a value at standard pressure (760 mmHg) is required, use a pressure-temperature nomograph or the Clausius-Clapeyron equation to correct the observed boiling point.
Diagram: Micro-Boiling Point Determination Workflow
Caption: Workflow for Micro-Boiling Point Determination.
Safety and Handling Considerations
As with any laboratory chemical, proper handling of this compound is paramount. Based on available Safety Data Sheets (SDS), this compound presents several hazards.
-
Hazard Statements:
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area (fume hood).[12]
-
P280: Wear protective gloves, eye protection (safety glasses/goggles), and face protection.[12]
-
P264: Wash skin thoroughly after handling.[12]
-
In case of contact, rinse the affected area with plenty of water. For eye contact, seek immediate medical attention. If inhaled, move to fresh air.[13]
-
Conclusion
The melting point (148°C) and predicted boiling point (324.9°C) of this compound are key physical constants that govern its application in research and development. An accurate melting point is a direct reflection of sample purity, a critical parameter in drug synthesis. The high boiling point necessitates specialized techniques for its determination, such as measurement under reduced pressure, to prevent thermal degradation. The protocols and data presented in this guide provide researchers with a robust framework for the reliable characterization and safe handling of this important chemical intermediate, ensuring the integrity and reproducibility of their scientific work.
References
- 1. chembk.com [chembk.com]
- 2. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | 655248-57-0 [chemicalbook.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. westlab.com [westlab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
A Senior Application Scientist's Guide to 4-Amino-2-bromobenzaldehyde: From Procurement to Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount. 4-Amino-2-bromobenzaldehyde, a seemingly simple aromatic aldehyde, represents a critical nexus of functionality. Its unique substitution pattern—an activating amino group, a nucleophilic aldehyde, and a strategically placed bromine atom ready for cross-coupling—renders it an exceptionally valuable scaffold. This guide provides an in-depth technical overview for professionals, covering critical aspects from sourcing high-quality material to its practical application in synthesis, ensuring both efficiency and reproducibility in your research endeavors.
Section 1: Physicochemical Profile and Critical Quality Attributes
Understanding the fundamental properties of this compound is the first step in its effective utilization. These parameters influence storage, handling, reaction conditions, and analytical characterization.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 655248-57-0 | [1][2][3] |
| Molecular Formula | C₇H₆BrNO | [1][2][4] |
| Molecular Weight | 200.03 g/mol | [1][4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 148 °C | [1] |
| Boiling Point | 324.9±27.0 °C (Predicted) | [1] |
| Solubility | Soluble in organic solvents like DMSO, Methanol. | [6] |
| Storage Conditions | Store in freezer (-20°C), under inert atmosphere, protected from light.[1] | |
Causality Behind Quality Attributes: What to Scrutinize
For drug development professionals, the purity of a starting material is non-negotiable. When procuring this compound, consider the following:
-
Purity (≥97%): Most reputable suppliers offer purities between 95-98%.[1][4] For sensitive applications, such as multi-step syntheses where impurities can be carried through and complicate purification, aiming for the highest available purity is a sound investment. The primary concern is the presence of isomeric impurities or residual starting materials from its synthesis, which can lead to unintended side products.
-
Analytical Verification: Do not rely solely on the supplier's Certificate of Analysis (CoA). It is best practice to perform in-house verification.
-
¹H NMR: Confirm the characteristic aromatic proton signals and the aldehyde proton singlet. Check for the absence of signals corresponding to common solvents or synthetic precursors.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is an excellent tool to confirm the molecular weight (200.03 m/z for [M+H]⁺) and assess purity with high sensitivity.[7] This technique is particularly useful for detecting trace impurities not easily visible by NMR.[7]
-
Section 2: Procurement Strategy and Commercial Supplier Overview
A reliable supply chain is the foundation of uninterrupted research. This compound is available from a range of chemical suppliers, catering to different scales and purity requirements.
Supplier Qualification Workflow
The process of selecting and qualifying a supplier is a critical, self-validating system to ensure consistent quality.
Caption: Workflow for supplier qualification of this compound.
Major Commercial Suppliers
The following table summarizes several well-known suppliers. Pricing and availability are subject to change and should be verified directly.
Table 2: Comparison of Commercial Suppliers
| Supplier | Typical Purity | Notes |
|---|---|---|
| Ambeed | 97% | Offers various small-scale quantities (e.g., 100mg, 250mg, 1g).[1][8] |
| Chemenu | 95+% | Provides research-grade quantities.[1] |
| Crysdot | 97% | Listed as a supplier for research quantities.[1] |
| BLD Pharm | N/A | Lists the compound in their catalog, often with analytical data available.[9] |
| LookChem/ChemSrc | Varies (95-98%) | Aggregator platforms listing multiple, often international, suppliers.[1][2] |
Section 3: Applications in Drug Development & Organic Synthesis
The utility of this compound stems from its trifunctional nature. The aldehyde serves as a handle for forming imines, alcohols, or participating in cyclization reactions. The amino group can be acylated or used as a nucleophile. The aryl bromide is a prime substrate for metal-catalyzed cross-coupling reactions.
Synthesis of Heterocyclic Scaffolds
This molecule is a precursor to a variety of privileged heterocyclic structures in medicinal chemistry. For instance, it can be used in the synthesis of quinazolines and related fused pyrimidines, which are core structures in many therapeutic agents.
Role in Cross-Coupling Reactions
The bromo-substituent makes it an ideal partner in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[5] This allows for the late-stage introduction of molecular complexity, a highly desirable strategy in drug discovery programs. For example, a Sonogashira coupling can introduce an alkyne, which can be further functionalized.[5]
Caption: Synthetic utility of this compound.
Section 4: Experimental Protocol: Reductive Amination
This protocol provides a representative example of a common transformation using this compound. Reductive amination is a robust method for forming substituted amines, a key functional group in many pharmaceuticals.
Objective: To synthesize N-benzyl-1-(4-amino-2-bromophenyl)methanamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (catalytic, ~5 mol%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and anhydrous DCM.
-
Imine Formation: Add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or LC-MS.
-
Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of the imine intermediate by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired secondary amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Section 5: Safety, Handling, and Storage
Aromatic aldehydes require careful handling to ensure laboratory safety and maintain compound integrity.
-
Handling: Handle in a certified chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors.[10] The compound is classified as a skin and eye irritant.[11]
-
Storage: As recommended, store the compound in a tightly sealed container in a freezer (-20°C) under an inert atmosphere.[1][10] Aldehydes can be sensitive to air and light, leading to oxidation to the corresponding carboxylic acid over time.[12][13] Proper storage is crucial to prevent degradation and ensure long-term viability.[12][14]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[14] Do not mix with other waste streams unless compatibility is confirmed.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound Price at Chemsrc [chemsrc.com]
- 3. This compound | 655248-57-0 [chemicalbook.com]
- 4. cenmed.com [cenmed.com]
- 5. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. ijsred.com [ijsred.com]
- 7. Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 655248-57-0 | this compound | Aryls | Ambeed.com [ambeed.com]
- 9. 59278-65-8|2-Amino-4-bromobenzaldehyde|BLD Pharm [bldpharm.com]
- 10. wcu.edu [wcu.edu]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 13. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Methodological & Application
The Versatile Cornerstone: 4-Amino-2-bromobenzaldehyde in Modern Organic Synthesis
In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-Amino-2-bromobenzaldehyde has emerged as a particularly valuable intermediate, prized for its unique constellation of reactive sites. This technical guide provides an in-depth exploration of this compound, offering researchers, medicinal chemists, and process development scientists a comprehensive resource on its properties, applications, and detailed protocols for its utilization, particularly in the synthesis of heterocyclic scaffolds of pharmaceutical interest.
Compound Profile and Safety Considerations
This compound is a crystalline solid at room temperature, possessing a molecular structure primed for diverse chemical transformations. The interplay between the electron-donating amino group, the electron-withdrawing aldehyde, and the strategically positioned bromine atom governs its reactivity, making it a powerful precursor for a range of synthetic targets.
Physicochemical and Spectroscopic Data
A thorough characterization of a building block is the bedrock of reproducible synthesis. Below is a summary of the key physical and spectral properties of this compound. While a complete, publicly available dataset for this specific isomer is not consistently available, the data presented is a combination of supplier information and comparative data from closely related isomers.
| Property | Value | Reference(s) |
| CAS Number | 655248-57-0 | [1][2] |
| Molecular Formula | C₇H₆BrNO | [3] |
| Molecular Weight | 200.04 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 148 °C | [3] |
| Storage | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [3] |
Spectroscopic Profile:
-
¹H NMR (400 MHz, CDCl₃): While specific data for the title compound is sparse, the related isomer 2-amino-4-bromobenzaldehyde shows characteristic signals at δ 9.77 (s, 1H, -CHO), 7.72-7.73 (d, 1H, Ar-H), 7.38-7.42 (dd, 1H, Ar-H), and 6.72-6.75 (d, 1H, Ar-H) ppm.[4] For this compound, one would expect a downfield singlet for the aldehyde proton and a distinct splitting pattern for the three aromatic protons, influenced by the unique substitution pattern.
-
IR Spectrum: The infrared spectrum is expected to exhibit characteristic absorption bands. For the related 4-bromobenzaldehyde, key peaks are observed around 1700 cm⁻¹ (C=O stretch) and in the 1600-1450 cm⁻¹ region (aromatic C=C stretching).[5][6] The presence of the amino group in the title compound would introduce N-H stretching bands, typically in the 3300-3500 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[7]
Safety and Handling
As with all chemical reagents, proper handling of this compound is crucial. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.
Hazard and Precautionary Statements:
-
Hazard Statements: H302, H315, H319, H335
-
Precautionary Statements: P261, P305+P351+P338
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Core Application: A Gateway to Quinazoline Scaffolds
The most prominent application of this compound is in the synthesis of quinazolines, a class of heterocyclic compounds that form the core of numerous biologically active molecules and pharmaceuticals. The strategic placement of the amino and aldehyde groups allows for a facile condensation and cyclization sequence to form the pyrimidine ring of the quinazoline system. The bromine atom at the 2-position of the starting benzaldehyde ultimately resides at the 7-position of the quinazoline ring, providing a valuable handle for further functionalization through cross-coupling reactions.
Reaction Causality and Mechanism
The synthesis of quinazolines from 2-aminobenzaldehydes is a well-established transformation. The general mechanism involves the initial formation of an imine through the condensation of the aldehyde with a nitrogen source (e.g., an amine or ammonia). This is followed by an intramolecular cyclization of the amino group onto the imine carbon. The resulting dihydroquinazoline intermediate is then oxidized to the aromatic quinazoline. The choice of oxidant and reaction conditions can be tailored to the specific substrates and desired outcome.
References
- 1. 655248-57-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 3. This compound|lookchem [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. 4-Bromobenzaldehyde(1122-91-4) IR Spectrum [m.chemicalbook.com]
- 6. Benzaldehyde, 4-bromo- [webbook.nist.gov]
- 7. 4-Bromobenzaldehyde(1122-91-4) MS [m.chemicalbook.com]
Application Note & Protocol: Suzuki-Miyaura Coupling of 4-Amino-2-bromobenzaldehyde for the Synthesis of Biaryl Aldehydes
Abstract
This document provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Amino-2-bromobenzaldehyde. The synthesis of biaryl structures from this substrate is of significant interest in medicinal chemistry and materials science. However, the substrate presents unique challenges, including steric hindrance from the ortho-bromo substituent and potential electronic effects from the electron-donating amino group.[1][2] This guide details the mechanistic underpinnings of the reaction, critical parameters for optimization, and a field-proven, step-by-step protocol for the successful synthesis of a representative product, 2-amino-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[3][4] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (C-Br) of the this compound. This is often the rate-determining step and results in a Pd(II) complex.[4] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[7]
-
Transmetalation : In this step, the organic group from the organoboron species is transferred to the palladium(II) center. This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[8][9][10][11] This "ate" complex then exchanges its organic moiety with the halide on the palladium complex.
-
Reductive Elimination : The final step involves the two organic groups on the palladium center coupling to form the new C-C bond of the biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Coupling with this compound
The successful coupling of this specific substrate requires careful consideration of several factors due to its unique electronic and steric properties.
Substrate-Specific Challenges
This compound is considered a challenging substrate for two primary reasons:
-
Steric Hindrance : The bromine atom is in the ortho position to a formyl group, which sterically hinders the oxidative addition step at the C-Br bond.[2][12]
-
Electronic Properties : The aniline moiety is strongly electron-donating, which can decrease the reactivity of the aryl bromide toward oxidative addition.[1][13]
Historically, substrates with free amino groups were problematic, often requiring protection. However, modern catalyst systems demonstrate high functional group tolerance, making direct coupling of unprotected anilines efficient and routine.[13]
Catalyst System Selection
For sterically hindered and electron-rich aryl bromides, standard catalysts like Pd(PPh₃)₄ often give low yields. The key to success is the use of catalyst systems featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[8][12][14]
-
Bulky Monophosphine Ligands : Ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) families are highly effective.[8][14] These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step and accelerates the reductive elimination step.[9][15]
-
Palladium Precatalysts : Modern precatalysts (e.g., XPhos Pd G3) are often used. These are air- and moisture-stable Pd(II) complexes that efficiently generate the active Pd(0) catalyst in situ, ensuring reproducibility and high activity.
For this protocol, we select a system of Palladium(II) Acetate (Pd(OAc)₂) with SPhos as the ligand, a combination known for its high efficiency with challenging substrates.
The Role and Choice of Base
The base is critical for activating the boronic acid.[11] Its choice can significantly impact yield and reaction rate.
| Base | Type | Strength | Common Use Case |
| K₂CO₃ | Carbonate | Moderate | Widely used, good for many standard couplings.[5] |
| Cs₂CO₃ | Carbonate | Stronger | Often used for more challenging substrates; its solubility in organic solvents can be beneficial.[15][16] |
| K₃PO₄ | Phosphate | Strong | Highly effective for hindered substrates and often provides superior results.[9] |
| KF | Fluoride | Mild | Used when base-sensitive functional groups are present. Fluoride ions are believed to uniquely activate the boronic acid.[11] |
For this substrate, a strong, non-nucleophilic base like Potassium Phosphate (K₃PO₄) is recommended to ensure efficient formation of the boronate complex and drive the reaction forward.
Solvent Selection
The choice of solvent must facilitate the dissolution of all components, particularly the organic substrates and the inorganic base. Biphasic solvent systems are common.[9][15]
-
Aprotic Organic Solvents : Toluene, 1,4-dioxane, and THF are most common.[3][17] They effectively dissolve the aryl halide, boronic acid, and catalyst complex.
-
Aqueous Co-solvent : Water is frequently added in a small ratio (e.g., 4:1 or 5:1 organic:water) to dissolve the inorganic base (like K₃PO₄), ensuring it can participate effectively in the catalytic cycle.[17][18]
A mixture of 1,4-Dioxane and water is an excellent choice for this system, balancing the solubility of both organic and inorganic reagents.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with (4-methylphenyl)boronic acid.
Reaction Scheme:
(Self-generated image, not from search results)
Materials and Reagents
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 200.02 | 200 mg | 1.0 | 1.0 |
| (4-Methylphenyl)boronic acid | 135.96 | 204 mg | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 | 0.02 |
| SPhos | 410.57 | 16.4 mg | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 425 mg | 2.0 | 2.0 |
| 1,4-Dioxane (degassed) | - | 4.0 mL | - | - |
| Water (degassed) | - | 1.0 mL | - | - |
Equipment : 10 mL oven-dried round-bottom flask or reaction vial, magnetic stir bar, condenser, nitrogen or argon gas inlet, heating mantle or oil bath, standard glassware for workup, silica gel for chromatography.
Experimental Workflow Diagram
References
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. byjus.com [byjus.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 4-Amino-2-bromobenzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: A Senior Application Scientist
Introduction: The Strategic Value of 4-Amino-2-bromobenzaldehyde
This compound is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—an electron-donating amine, an electron-withdrawing aldehyde, and a strategically placed bromine atom—creates a versatile scaffold for constructing complex molecular architectures. The ortho-relationship between the bromine and the aldehyde group, along with the para-relationship to the activating amino group, imparts distinct reactivity that can be harnessed for selective chemical transformations.
This guide provides an in-depth exploration of the application of this compound in several cornerstone palladium-catalyzed cross-coupling reactions. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy. The protocols described herein are designed as robust starting points, empowering researchers to confidently employ this versatile reagent in their discovery programs.
Foundational Principles: The Palladium Catalytic Cycle
At the heart of these powerful transformations lies the palladium catalytic cycle.[1][2] Understanding this fundamental mechanism is critical for troubleshooting and optimizing reactions. The cycle generally proceeds through three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[3][4]
-
Transmetalation (for Suzuki, Sonogashira, etc.): The organic group from a second reagent (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide.[1][2]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)–C(sp²) bonds, owing to its operational simplicity and the commercial availability of a vast array of boronic acids.[5][6] For this compound, this reaction opens a direct path to substituted 2-formyl-3-aminobiphenyls, key intermediates in the synthesis of carbazoles and other heterocyclic systems.
Mechanistic Considerations
The key transmetalation step in the Suzuki reaction is facilitated by a base, which activates the organoboron species to form a more nucleophilic borate complex.[4] The choice of base and solvent is crucial to ensure both the activation of the boronic acid and the stability of the aldehyde functionality on the substrate.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4-Amino-2-(aryl)benzaldehyde
This protocol is a generalized procedure adapted from established methods for similar aryl bromides.[7][8][9]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Toluene/Water (5:1 mixture, 6 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Expert Insights: Why These Conditions?
-
Catalyst System: Using a Pd(II) precatalyst like Pd(OAc)₂ with a ligand is common. The active Pd(0) species is generated in situ.[10]
-
Ligand Choice: The use of a bulky, electron-rich phosphine ligand like SPhos is critical. It promotes the rate-limiting oxidative addition step, stabilizes the palladium intermediates, and facilitates the reductive elimination step, which is often challenging for sterically hindered substrates.[6]
-
Base and Solvent: A moderately strong base like K₃PO₄ is effective for activating the boronic acid without promoting side reactions of the aldehyde group. The toluene/water biphasic system is a standard choice that aids in dissolving both the organic and inorganic reagents.[6]
Data Presentation: Representative Suzuki Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 4-16 | 80-95 |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12-24 | 75-90 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 100 | 12 | 70-85 |
Yields are estimates based on couplings with structurally similar bromoanilines and bromobenzaldehydes.[6][7][11]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful and direct method for coupling terminal alkynes with aryl halides, forming C(sp²)–C(sp) bonds.[12][13] This reaction is invaluable for synthesizing precursors to heterocycles, functional materials, and pharmaceuticals.[14] For this compound, it enables the synthesis of 4-amino-2-(alkynyl)benzaldehydes.
Mechanistic Considerations
The Sonogashira reaction typically involves a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst.[12] The copper facilitates the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate.[15] An amine serves as both the base and often as a solvent.
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Protocol: Synthesis of 4-Amino-2-(alkynyl)benzaldehyde
This protocol is based on standard Sonogashira conditions, which have been shown to be effective for a wide range of aryl bromides.[16][17]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.5 mmol, 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI, 0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine, followed by the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently to 50 °C. The presence of the activating amino group may allow for milder conditions. Monitor the reaction by TLC. Reactions are often complete within 2-6 hours.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (25 mL), wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to obtain the pure alkynylated product.
Expert Insights: Why These Conditions?
-
Catalyst System: The combination of a Pd(II) precatalyst and a Cu(I) co-catalyst is the classic Sonogashira system.[12]
-
Base/Solvent: Triethylamine or diisopropylamine acts as both the base to deprotonate the alkyne and often as a solvent. The use of a co-solvent like THF helps to ensure all reactants remain dissolved.
-
Copper-Free Variants: While the copper co-catalyst is traditional, it can sometimes lead to the homocoupling of the alkyne (Glaser coupling). Modern, copper-free Sonogashira protocols exist, but they often require specialized ligands and stronger bases.[17]
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a base.[18] This reaction is a powerful tool for C-C bond formation and is particularly useful for installing vinyl groups.[19] Applying this to this compound can produce substituted cinnamaldehyde derivatives.
Protocol: Synthesis of 4-Amino-2-(alkenyl)benzaldehyde
This protocol is a generalized procedure based on common Heck reaction conditions.[16][20]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add anhydrous DMF and the alkene via syringe.
-
Reaction: Heat the sealed tube to 100-120 °C for 12-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water (20 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry over Na₂SO₄, filter, and concentrate under vacuum.
-
Purification: Purify the residue by column chromatography to yield the product, which is typically the trans-isomer.[19]
Expert Insights: Why These Conditions?
-
Ligand Choice: Phosphine ligands are standard, but N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for Heck reactions, often showing high thermal stability.[20]
-
Base: An inorganic base like K₂CO₃ is typically used to neutralize the HBr generated during the catalytic cycle.
-
Solvent: A high-boiling polar aprotic solvent like DMF or DMA is required to ensure solubility and achieve the necessary reaction temperatures.
General Experimental Workflow
A successful cross-coupling experiment relies on a systematic and careful workflow to ensure reproducibility and high yields. The following diagram outlines the key stages from setup to final product isolation.
Caption: A generalized workflow for palladium-catalyzed cross-coupling experiments.
Conclusion
This compound stands out as a highly valuable and adaptable building block for modern organic synthesis. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck, chemists can readily introduce diverse aryl, alkynyl, and alkenyl functionalities. Understanding the mechanistic underpinnings of these reactions and the rationale for selecting specific catalysts, ligands, and conditions is paramount for achieving success. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to unlock the full synthetic potential of this versatile reagent.
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. fiveable.me [fiveable.me]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. nobelprize.org [nobelprize.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for condensation reactions of 4-Amino-2-bromobenzaldehyde
An In-Depth Guide to the Condensation Reactions of 4-Amino-2-bromobenzaldehyde: Protocols and Mechanistic Insights
Authored by: A Senior Application Scientist
Introduction: The Synthetic Versatility of this compound
In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. This compound emerges as a highly valuable and versatile building block. Its unique trifunctional nature—an electron-donating amine group, an electron-withdrawing bromine atom, and a reactive aldehyde moiety—creates a platform for diverse chemical transformations. The condensation reaction, a cornerstone of organic synthesis, serves as the primary gateway to unlocking the potential of this substrate.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for key condensation reactions of this compound. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and present troubleshooting insights to ensure successful synthesis. The focus will be on two principal reaction classes: Schiff base (imine) formation and the Knoevenagel condensation, which are foundational for constructing more complex heterocyclic systems like quinazolines.
Core Principles and Mechanistic Rationale
Understanding the "why" behind a protocol is as critical as the "how." The reactivity of this compound is governed by the interplay of its functional groups. The aldehyde is a powerful electrophile, while the aniline-like amino group is a moderate nucleophile. The ortho-bromo substituent introduces steric hindrance and modifies the electronic properties of the aromatic ring.
Schiff Base (Imine) Formation: The Azomethine Gateway
The condensation of an aldehyde with a primary amine to form a Schiff base, or imine, is a fundamental reaction involving the formation of a carbon-nitrogen double bond (azomethine group).[1][2] This reversible reaction proceeds through a two-step mechanism:
-
Nucleophilic Addition: The primary amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[3][4]
-
Dehydration: The hemiaminal is typically an unstable intermediate. Under acidic or basic catalysis, it eliminates a molecule of water to form the stable imine product.[3] The removal of water from the reaction medium is often necessary to drive the equilibrium toward the product.[5]
The reaction is frequently catalyzed by acids, which protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[2] The stability of the resulting imine is enhanced if the C=N bond is part of a conjugated system, which is the case when aromatic amines and aldehydes are used.[6]
Knoevenagel Condensation: Forging C-C Bonds
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation. It involves the reaction of an aldehyde or ketone with an "active methylene" compound—a molecule with a CH₂ group flanked by two strong electron-withdrawing groups (Z), such as malononitrile (Z=CN) or diethyl malonate (Z=COOEt).[5][7]
The mechanism relies on a weak base catalyst (e.g., piperidine, pyridine) to deprotonate the active methylene compound, generating a highly nucleophilic enolate ion.[7] This enolate then attacks the aldehyde's carbonyl carbon. The resulting adduct typically undergoes spontaneous dehydration to yield a stable α,β-unsaturated product.[8]
Intramolecular Cyclizations: Building Heterocycles
The strategic placement of the amino and bromo groups on the benzaldehyde ring makes it an excellent precursor for fused heterocyclic systems. For instance, after condensation with an amidine, the resulting intermediate can undergo an intramolecular cyclization to form a quinazoline ring system.[9] This often involves a copper-catalyzed Ullmann-type coupling or a similar cyclization process where the amino group displaces the bromine atom.[10] Such multi-step, one-pot reactions are highly efficient in building molecular complexity.[11][12]
Safety and Handling Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents.
-
This compound: This compound is harmful if swallowed and causes skin, eye, and respiratory irritation. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
-
Amines and Aldehydes: Many primary amines and aldehydes are volatile, toxic, and have strong odors. Handle with care in a fume hood.
-
Solvents: Organic solvents such as ethanol, methanol, and toluene are flammable. Ensure there are no nearby ignition sources.
Detailed Experimental Protocols
Protocol 1: General Procedure for Schiff Base Synthesis
This protocol describes the synthesis of an imine from this compound and a primary amine, using aniline as an example.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| This compound | 200.03 | 142479-81-4 | Starting aldehyde.[13] |
| Aniline | 93.13 | 62-53-3 | Primary amine. |
| Ethanol (Absolute) | 46.07 | 64-17-5 | Reaction solvent. |
| Glacial Acetic Acid | 60.05 | 64-19-7 | Catalyst. |
Step-by-Step Methodology
-
Setup: Place a magnetic stir bar in a 50 mL round-bottom flask equipped with a reflux condenser.
-
Dissolution: To the flask, add this compound (1.00 g, 5.0 mmol, 1.0 eq.). Add 20 mL of absolute ethanol and stir until the solid is completely dissolved.
-
Reagent Addition: Add aniline (0.47 g, 5.0 mmol, 1.0 eq.) to the stirred solution.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 8:2 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Isolation: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), remove the flask from the heat source and allow it to cool to room temperature. The product often precipitates as a solid. If not, cool the flask in an ice bath to induce crystallization.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven or air-dry to a constant weight.
-
Purification (Optional): If necessary, the crude product can be purified by recrystallization from ethanol.[14]
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol details the synthesis of an α,β-unsaturated product via Knoevenagel condensation.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| This compound | 200.03 | 142479-81-4 | Starting aldehyde. |
| Malononitrile | 66.06 | 109-77-3 | Active methylene compound. |
| Ethanol (Absolute) | 46.07 | 64-17-5 | Reaction solvent. |
| Piperidine | 85.15 | 110-89-4 | Basic catalyst. |
Step-by-Step Methodology
-
Setup: Assemble a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add this compound (1.00 g, 5.0 mmol, 1.0 eq.) to the flask, followed by 25 mL of ethanol. Stir until fully dissolved.
-
Reagent Addition: To the stirred solution, add malononitrile (0.33 g, 5.0 mmol, 1.0 eq.).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.05 mL, ~0.5 mmol, 0.1 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux with continuous stirring. Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.[15]
-
Isolation: After the reaction is complete, cool the flask to room temperature and then in an ice bath. The product will precipitate as a crystalline solid.
-
Filtration: Collect the solid by vacuum filtration, washing with a small portion of cold ethanol.
-
Drying: Dry the collected solid to a constant weight. The product is often pure enough for subsequent steps without further purification.
Visualization of Workflows and Mechanisms
To better illustrate the processes described, the following diagrams have been generated.
Caption: Experimental workflow for Schiff base synthesis.
Caption: Mechanism of Schiff base (imine) formation.
Caption: Mechanism of the Knoevenagel condensation.
Troubleshooting and Field-Proven Insights
-
Low Schiff Base Yield: The formation of imines is an equilibrium process. If yields are low, consider using a Dean-Stark apparatus to azeotropically remove the water byproduct, thus driving the reaction to completion. Alternatively, adding a drying agent like anhydrous MgSO₄ can be effective in some solvent systems.[16]
-
Incomplete Knoevenagel Reaction: Aldehydes are generally more reactive than ketones in this condensation.[5] If the reaction stalls, ensure the base catalyst has not been deactivated. A slight excess of the active methylene compound can sometimes improve conversion.
-
Product Purification: Schiff bases and Knoevenagel products are often crystalline solids that can be purified effectively by recrystallization.[14] The key is selecting an appropriate solvent—one in which the product is soluble when hot but sparingly soluble when cold. Ethanol, methanol, or mixtures like ethyl acetate/hexane are common choices.
-
Side Reactions: The amino group on the this compound can potentially react with an aldehyde product in a self-condensation, though this is less common under controlled conditions. Running the reaction at the recommended temperature and monitoring by TLC helps to minimize side product formation.
Conclusion
This compound is a powerful synthetic intermediate whose value is readily accessed through straightforward condensation reactions. The protocols for Schiff base formation and Knoevenagel condensation provided herein are robust, reproducible, and serve as a foundation for constructing a vast library of novel compounds. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively leverage this versatile building block in their synthetic campaigns, accelerating progress in drug discovery and the development of advanced materials.
References
- 1. Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid [redalyc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline synthesis [organic-chemistry.org]
- 12. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Amino-4-bromobenzaldehyde | C7H6BrNO | CID 17914598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Use of 4-Amino-2-bromobenzaldehyde in the Synthesis of Pharmaceutical Intermediates
Abstract
4-Amino-2-bromobenzaldehyde is a trifunctional synthetic building block of considerable strategic value in medicinal chemistry and pharmaceutical development. Its unique arrangement of an amino group, a bromine atom, and an aldehyde on an aromatic scaffold provides a platform for diverse and orthogonal chemical transformations. This guide offers an in-depth exploration of its application in constructing key pharmaceutical intermediates, focusing on the synthesis of quinazolinones and the strategic functionalization via palladium-catalyzed cross-coupling reactions. We provide detailed, field-proven protocols, mechanistic insights, and workflow visualizations to empower researchers in leveraging this versatile intermediate for the efficient construction of complex molecular architectures.
Introduction: The Synthetic Versatility of this compound
The intrinsic value of this compound in drug discovery lies in the distinct reactivity of its three functional groups:
-
Aldehyde (-CHO): Acts as a key electrophile for condensation reactions, reductive aminations, and the formation of various heterocyclic systems.
-
Amino (-NH₂): A versatile nucleophile, crucial for annulation reactions to form nitrogen-containing heterocycles. Its position ortho to the aldehyde is pivotal for many cyclization strategies.
-
Bromo (-Br): Serves as an essential handle for modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of molecular complexity and scaffold diversification at later synthetic stages.[1][2]
This orthogonal reactivity allows for a controlled, stepwise approach to building complex molecules, making it a highly sought-after intermediate in the synthesis of bioactive compounds.[3][4]
Core Application I: Synthesis of Quinazolinone Scaffolds
Quinazolinones are a privileged class of nitrogen-containing heterocycles found in numerous FDA-approved drugs and biologically active compounds, exhibiting properties such as anticancer, anticonvulsant, and anti-inflammatory activities.[5][6] this compound is an excellent precursor for 8-bromo-substituted quinazolinones, where the bromine atom can be used for further derivatization.
Mechanistic Rationale
The synthesis typically proceeds via a condensation-cyclization cascade. First, the aldehyde of this compound condenses with a primary amine (or an amide source) to form a Schiff base (iminium ion intermediate). The ortho-amino group then acts as an intramolecular nucleophile, attacking the imine or a related electrophilic species, leading to the formation of the dihydroquinazoline ring system. Subsequent oxidation, either spontaneous or induced, yields the aromatic quinazolinone core. The use of an acid or base catalyst is common to facilitate the condensation and cyclization steps.[5][7]
Experimental Protocol: Synthesis of 8-Bromo-2-substituted-quinazolin-4(3H)-one
This protocol describes a general procedure for the synthesis of a 2-substituted quinazolinone derivative from this compound and an amide, a common synthetic route.[7][8]
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), the desired primary amide (R-CONH₂, 1.2 eq), and a suitable solvent such as ethanol or butan-1-ol.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq) to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If further purification is needed, recrystallization from ethanol or purification by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) can be performed.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Data Presentation: Reagents and Conditions
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| This compound | 1.0 eq | Starting Material |
| Primary Amide (R-CONH₂) | 1.2 eq | Source of N1 and C2 of Quinazolinone |
| p-Toluenesulfonic Acid | 0.1 eq | Acid Catalyst |
| Solvent | Ethanol or Butan-1-ol | Reaction Medium |
| Temperature | Reflux (80-120 °C) | To drive the reaction to completion |
| Reaction Time | 4-8 hours | Typical duration |
Visualization: Quinazolinone Synthesis Workflow
Caption: Workflow for the synthesis of 8-bromo-quinazolin-4(3H)-one.
Core Application II: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the this compound scaffold is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern pharmaceutical synthesis for creating C-C and C-N bonds.[9][10][11]
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester).[12][13] This allows for the introduction of diverse aryl or heteroaryl substituents, significantly expanding the chemical space for structure-activity relationship (SAR) studies.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the bromide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[12]
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel suitable for inert atmosphere techniques (e.g., a Schlenk flask), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition & Degassing: Add a solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product by NMR and MS.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| This compound | 1.0 eq | Aryl Bromide Substrate |
| Arylboronic Acid | 1.2-1.5 eq | Coupling Partner |
| Pd(PPh₃)₄ | 3-5 mol% | Palladium Catalyst |
| K₂CO₃ or Cs₂CO₃ | 2.0-3.0 eq | Base |
| Solvent | Dioxane/Water or Toluene/Water | Reaction Medium |
| Temperature | 80-100 °C | To drive the reaction |
| Atmosphere | Inert (N₂ or Ar) | To protect the catalyst |
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[9][10][14] This reaction is invaluable for installing primary or secondary amine functionalities, which are common pharmacophores.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq) to the tube.
-
Solvent and Execution: Add an anhydrous aprotic solvent such as toluene or dioxane. Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.
-
Characterization: Analyze the final compound by NMR and MS to confirm its identity and purity.
Visualization: Cross-Coupling Diversification Workflow
Caption: Diversification of the core scaffold via cross-coupling.
Conclusion
This compound stands out as a high-value starting material for the synthesis of pharmaceutical intermediates. Its strategically positioned functional groups enable both the rapid assembly of heterocyclic cores like quinazolinones and the late-stage diversification of scaffolds through robust palladium-catalyzed cross-coupling reactions. The protocols and insights provided herein serve as a practical guide for researchers to effectively utilize this versatile building block in the pursuit of novel therapeutic agents.
References
- 1. adpharmachem.com [adpharmachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Best Purity Meta Bromobenzaldehyde for Pharma Industry [gunjalindustries.com]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinone synthesis [organic-chemistry.org]
- 8. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols for the Formation of Schiff Bases with 4-Amino-2-bromobenzaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the synthesis and characterization of Schiff bases derived from 4-Amino-2-bromobenzaldehyde. Schiff bases, or imines, are a cornerstone of synthetic chemistry, renowned for their versatile applications as intermediates, ligands in coordination chemistry, and as scaffolds in drug discovery.[1][2][3] The unique electronic and steric profile of this compound—featuring a para-amino group (electron-donating) and an ortho-bromo group (electron-withdrawing and sterically hindering)—makes it a compelling starting material for novel molecular architectures. This guide explains the causality behind experimental choices, provides detailed, validated protocols, and outlines the characterization and potential applications of the resulting imines.
Introduction: The Strategic Value of this compound in Schiff Base Synthesis
Schiff base formation is a condensation reaction between a primary amine and a carbonyl compound, yielding a product with a characteristic azomethine or imine (-C=N-) functional group.[2][4] This linkage is not merely a structural element; it is often crucial for the biological activity and coordination properties of the molecule.[5]
The choice of this compound as the aldehydic precursor is strategic for several reasons:
-
Modulated Reactivity: The aldehyde's reactivity is influenced by the opposing electronic effects of its substituents. The para-amino group donates electron density, which can slightly deactivate the carbonyl group towards nucleophilic attack. Conversely, the ortho-bromo group is electron-withdrawing via induction, which can activate it. Understanding this balance is key to optimizing reaction conditions.
-
Bioactive Scaffolds: The resulting Schiff bases are predisposed to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, a known feature of many halogenated and amino-substituted aromatic compounds.[1][4][6]
-
Coordination Chemistry: The imine nitrogen and the proximate amino group can act as a bidentate chelate system, making these Schiff bases excellent ligands for forming stable transition metal complexes. Such complexes are widely investigated for their catalytic and medicinal applications.[7]
-
Synthetic Handle: The bromine atom serves as a versatile synthetic handle for post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the generation of extensive compound libraries from a single Schiff base core.
Synthesis of the Starting Material: this compound
While commercially available from several suppliers, understanding the synthesis of the starting aldehyde provides context.[8][9] A common route involves the reduction of the corresponding nitro compound, 4-bromo-2-nitrobenzaldehyde. For instance, iron powder in an acetic acid/ethanol mixture can be used for this transformation.[10]
The Mechanism: A Foundation for Rational Protocol Design
The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds via a two-stage mechanism.[7][11] A thorough understanding of this mechanism is critical for troubleshooting and optimizing the synthesis.
-
Nucleophilic Attack: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of this compound.
-
Carbinolamine Formation: This attack forms an unstable, neutral tetrahedral intermediate called a carbinolamine.[12][13]
-
Acid-Catalyzed Dehydration: The carbinolamine is then protonated by an acid catalyst. This converts the hydroxyl group (-OH) into a better leaving group (-OH2+). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the final imine product.
Controlling the Equilibrium: The reaction is reversible, and the final step, the dehydration of the carbinolamine, is typically the rate-limiting step. To drive the reaction towards the product, water is often removed, either by azeotropic distillation or by running the reaction at a temperature sufficient to evaporate the water formed.
The Critical Role of pH: The reaction rate is highly pH-dependent.[11]
-
In highly acidic conditions (low pH): The primary amine gets fully protonated to its ammonium salt (R-NH3+). This removes its nucleophilic character, and the initial attack on the carbonyl carbon cannot occur.
-
In neutral or highly basic conditions (high pH): There is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, slowing or stalling the reaction.
-
Optimal pH: The reaction is generally fastest in a mildly acidic environment (pH 4-5), which provides enough acid to catalyze dehydration without excessively protonating the amine nucleophile.[11] A few drops of a weak acid like glacial acetic acid are often sufficient.
Caption: Figure 1: General Mechanism of Schiff Base Formation
Experimental Protocols
The following protocols are designed to be robust and adaptable. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is highly recommended for optimization.
Protocol 1: Conventional Synthesis via Reflux
This is the most common and reliable method, suitable for a wide range of primary amines.
Materials & Reagents:
-
This compound
-
Primary amine of choice (e.g., aniline, benzylamine, etc.)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for filtration and washing
-
TLC plates (e.g., silica gel 60 F254) and developing chamber
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol (e.g., 10-15 mL per gram of aldehyde).
-
Amine Addition: To this stirring solution, add an equimolar amount (1.0 equivalent) of the selected primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (for ethanol, this is ~78 °C). Maintain the reflux with stirring for 2-6 hours.
-
Monitoring: Periodically take small aliquots from the reaction mixture and spot them on a TLC plate to monitor the disappearance of the starting materials and the formation of the product. A suitable eluent might be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Often, the Schiff base product will precipitate as a crystalline solid.[4] If precipitation is slow or incomplete, cooling the flask in an ice bath can promote crystallization.
-
Purification: Collect the solid product by suction filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to obtain the final product.
Protocol 2: Green Synthesis - Microwave Irradiation
Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields.
Procedure:
-
In a microwave-safe reaction vessel, combine equimolar amounts of this compound and the primary amine in a minimal volume of ethanol or even under solvent-free conditions.
-
Add one drop of glacial acetic acid.
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes).[2]
-
After cooling, the product can be isolated and purified as described in Protocol 1.
Caption: Figure 2: Experimental Workflow for Conventional Synthesis
Product Characterization: A Self-Validating System
Proper characterization is essential to confirm the structure and purity of the synthesized Schiff base. The disappearance of reactant signals and the appearance of new, characteristic product signals in spectroscopic analyses provide a self-validating system.
| Technique | Purpose | Expected Observation for Schiff Base Formation |
| FT-IR Spectroscopy | Functional Group Analysis | - Disappearance of aldehyde C=O stretch (~1700 cm⁻¹).- Disappearance of primary amine N-H stretches (~3300-3400 cm⁻¹).- Appearance of a strong imine C=N stretch, typically in the range of 1600-1660 cm⁻¹ .[14][15] |
| ¹H NMR Spectroscopy | Proton Environment Analysis | - Disappearance of the characteristic aldehyde proton (Ar-CHO) singlet at ~9.5-10.0 ppm .- Disappearance of the primary amine (-NH₂) protons.- Appearance of a new singlet for the azomethine proton (-CH=N-) in the ~8.0-9.0 ppm region.[14] |
| ¹³C NMR Spectroscopy | Carbon Skeleton Analysis | - Disappearance of the aldehyde carbonyl carbon signal at ~190 ppm .- Appearance of the imine carbon (-C=N-) signal at ~158-165 ppm .[14] |
| Mass Spectrometry (ESI-MS) | Molecular Weight Confirmation | The observed molecular ion peak (e.g., [M+H]⁺) should match the calculated molecular weight of the target Schiff base. |
| Melting Point | Purity Assessment | A sharp, well-defined melting point is indicative of a pure compound. |
Applications in Research and Drug Development
Schiff bases derived from this compound are valuable platforms for further investigation.
-
Antimicrobial and Anticancer Agents: The imine group is a well-established pharmacophore.[5] These compounds should be screened for their cytotoxic effects against various cancer cell lines and their activity against a panel of bacterial and fungal pathogens.[1][16]
-
Metal Complex Catalysts: The synthesized Schiff bases can be used as ligands to prepare novel metal complexes (e.g., with Cu(II), Co(II), Ni(II)).[17] These complexes can then be investigated for their catalytic activity in various organic transformations.[18]
-
Fluorescent Probes: The extended conjugated system in these aromatic Schiff bases may impart fluorescent properties, making them candidates for development as chemosensors for specific metal ions or anions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ajol.info [ajol.info]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|lookchem [lookchem.com]
- 9. 655248-57-0 | this compound | Aryls | Ambeed.com [ambeed.com]
- 10. 2-AMINO-4-BROMOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijmcmed.org [ijmcmed.org]
- 14. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 15. scienceopen.com [scienceopen.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols: 4-Amino-2-bromobenzaldehyde in the Synthesis of Dyes and Pigments
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 4-Amino-2-bromobenzaldehyde
This compound is a trifunctional aromatic intermediate of significant interest in the synthesis of advanced colorants. Its molecular architecture, featuring a primary amino group (-NH₂), a bromine atom (-Br), and an aldehyde moiety (-CHO), offers a versatile platform for constructing a diverse range of dye and pigment structures.
-
Amino Group (-NH₂): Serves as a potent auxochrome, a group that modifies the color and intensity of a chromophore. Critically, it is the primary reactive site for diazotization, a cornerstone reaction for producing the vast class of azo dyes.[1]
-
Aldehyde Group (-CHO): Functions as a reactive site for condensation reactions, particularly for forming Schiff bases (imines). This allows for the construction of complex heterocyclic pigments and dyes with extended conjugation, which is essential for achieving specific colors and stability.[2]
-
Bromo Substituent (-Br): As a halogen, it can influence the final properties of the colorant in several ways. It can induce a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption spectrum, enhance lightfastness and thermal stability, and modify the solubility of the final product.
This guide provides an in-depth exploration of two primary synthetic routes utilizing this compound: the synthesis of azo dyes via diazotization and coupling, and the synthesis of heterocyclic pigments through Schiff base condensation.
Part I: Synthesis of Azo Dyes from this compound
Azo dyes are the most widely used class of colorants, characterized by the presence of one or more azo groups (–N=N–).[1] The synthesis is a robust two-step process where this compound acts as the diazo component.
Causality and Mechanistic Insights
The process begins with diazotization , where the primary aromatic amine is converted into a highly reactive diazonium salt.[3] This reaction is conducted in a cold, acidic solution, typically using sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4] The low temperature (0–5 °C) is critical to prevent the unstable diazonium salt from decomposing and prematurely releasing nitrogen gas.[5]
The resulting aryldiazonium cation is a weak electrophile that readily undergoes an azo coupling reaction with an electron-rich nucleophilic substrate (the coupling component), such as a phenol or another aromatic amine.[6][7] The coupling reaction is an electrophilic aromatic substitution. The pH of the coupling medium is crucial: slightly alkaline conditions (pH > 7.5) are preferred for phenolic couplers to generate the more nucleophilic phenoxide ion, while mildly acidic conditions (pH 5-7) are optimal for amine couplers.[8][9]
Experimental Protocol: Synthesis of a Representative Monoazo Dye
This protocol details the synthesis of an illustrative azo dye using this compound as the diazo component and 2-naphthol as the coupling component.
Step 1: Diazotization of this compound
-
In a 250 mL beaker, dissolve 2.0 g (0.01 mol) of this compound in 20 mL of 3M hydrochloric acid. Gentle heating may be required to achieve dissolution; ensure the solution is subsequently cooled.
-
Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring.
-
In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite (NaNO₂) in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine solution over 10-15 minutes. Crucial: Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.[4]
-
After the addition is complete, continue stirring the resulting pale-yellow diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction goes to completion.
Step 2: Preparation of the Coupling Component Solution
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of 10% sodium hydroxide (NaOH) solution.
-
Cool this solution to below 5 °C in an ice bath with stirring. The alkaline conditions generate the highly reactive naphthoxide anion.
Step 3: Azo Coupling Reaction
-
Slowly add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution from Step 2 with vigorous stirring.
-
An intensely colored precipitate (typically red or orange) should form immediately.[5]
-
Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure complete coupling.
Step 4: Isolation and Purification
-
Collect the solid dye product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral to remove excess salts and alkali.
-
Dry the crude product in an oven at 60-70 °C.
-
For higher purity, the dye can be recrystallized from an appropriate solvent such as ethanol or glacial acetic acid.[10]
Visualization: Azo Dye Synthesis Workflow
Caption: Workflow for Azo Dye Synthesis.
Data Presentation: Expected Dye Characteristics
| Property | Expected Result | Rationale / Method |
| Color | Orange to Red | The extended conjugation between the two aromatic rings via the -N=N- bridge absorbs light in the blue-green region of the spectrum. |
| Yield | 60-80% | Diazotization and coupling are generally high-yield reactions under optimized conditions. |
| Melting Point | >200 °C | Azo dyes are typically stable, high-melting solids due to their planar structure and intermolecular forces. |
| λmax (in EtOH) | ~480-520 nm | Determined by UV-Vis Spectroscopy; indicates the wavelength of maximum light absorption. |
Part II: Synthesis of Pigments via Schiff Base Condensation
The aldehyde functionality of this compound provides a gateway to synthesizing imine-based dyes and pigments. The reaction with a primary amine forms a Schiff base, creating a C=N double bond (azomethine group).[11][12] These compounds are often colored and can serve as ligands to form stable metal complexes, which are themselves important pigments.
Causality and Mechanistic Insights
The condensation reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.[13] The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the stable imine product. The reaction is often driven to completion by removing the water byproduct, for instance, by using a Dean-Stark apparatus during reflux.
Experimental Protocol: Synthesis of a Representative Schiff Base Pigment
This protocol describes the reaction of this compound with aniline to form a simple Schiff base.
Step 1: Reactant Preparation
-
In a 100 mL round-bottom flask, dissolve 2.0 g (0.01 mol) of this compound in 30 mL of absolute ethanol.
-
Add 0.93 g (0.01 mol) of aniline to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.
Step 2: Condensation Reaction
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
A change in color and/or the formation of a precipitate indicates product formation.
Step 3: Isolation and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product on the filter with a small amount of cold ethanol to remove unreacted starting materials and the catalyst.
-
Dry the purified Schiff base pigment in a vacuum oven.
Visualization: Schiff Base Formation Mechanism
Caption: Mechanism of Schiff Base Formation.
Data Presentation: Expected Pigment Characteristics
| Property | Expected Result | Rationale / Method |
| Color | Yellow to Orange | Formation of the azomethine (-C=N-) group in conjugation with the aromatic rings creates a new chromophore. |
| Yield | 70-90% | Schiff base formation is typically an efficient and high-yielding condensation reaction. |
| Melting Point | 150-250 °C | Varies depending on the specific amine used; generally crystalline solids. |
| Key IR Peak (νC=N) | ~1600-1650 cm⁻¹ | FT-IR spectroscopy confirms the formation of the imine bond.[13] |
Standard Characterization Techniques
To ensure the successful synthesis and purity of the resulting colorants, a suite of analytical techniques should be employed:
-
UV-Visible Spectroscopy: Used to determine the maximum wavelength of absorption (λmax) and confirm the color properties of the dye/pigment.[14]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Essential for identifying key functional groups and confirming the formation of new bonds, such as the azo (-N=N-) or imine (-C=N-) groups, and the disappearance of reactant functional groups.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure of the final product, allowing for unambiguous confirmation of the synthesized molecule.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product, confirming that the desired reaction has occurred.
-
Raman Spectroscopy: A non-destructive technique that provides vibrational "fingerprints" of molecules, useful for identifying organic pigments without sample destruction.[16][17][18]
Conclusion
This compound stands out as a highly adaptable precursor for the synthesis of both azo dyes and imine-based pigments. The strategic positioning of its amino, bromo, and aldehyde groups allows researchers to access a wide chemical space of colorants through well-established and reliable synthetic protocols. The diazotization-coupling pathway and the Schiff base condensation route represent fundamental transformations that leverage the unique reactivity of this starting material, enabling the creation of novel chromophores with tailored properties for diverse applications in research and industry.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. acgpubs.org [acgpubs.org]
- 3. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Azo Coupling [organic-chemistry.org]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. saudijournals.com [saudijournals.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]
- 15. Organic Pigments [chemart.rice.edu]
- 16. tandfonline.com [tandfonline.com]
- 17. [PDF] CHARACTERIZATION OF SOME ORANGE AND YELLOW ORGANIC AND FLUORESCENT PIGMENTS BY RAMAN SPECTROSCOPY | Semantic Scholar [semanticscholar.org]
- 18. Comparison and characterization of pigments and dyes by Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Protection of 4-Amino-2-bromobenzaldehyde in Complex Synthesis
Abstract
4-Amino-2-bromobenzaldehyde is a valuable bifunctional building block in medicinal chemistry and materials science. Its synthetic utility is often complicated by the presence of two reactive functional groups: a nucleophilic aromatic amine and an electrophilic aldehyde. Chemoselective manipulation of this molecule requires a robust protecting group strategy to mask one functionality while transformations are performed on the other. This guide provides an in-depth analysis of protecting group strategies, detailed experimental protocols, and the causal logic behind procedural choices for researchers engaged in multi-step synthesis involving this versatile intermediate.
The Synthetic Challenge: Chemoselectivity
The core challenge in the chemistry of this compound lies in controlling the reactivity of its two distinct functional groups. The aniline-type amino group is nucleophilic and readily undergoes acylation, alkylation, and oxidation. The benzaldehyde group is electrophilic, susceptible to nucleophilic attack, oxidation to a carboxylic acid, or reduction to an alcohol. Any synthetic plan must therefore address the potential for undesired side reactions. A well-designed protecting group strategy is not merely a convenience but a necessity for achieving high yields and product purity.[1]
The choice of which group to protect, and with what, is dictated entirely by the subsequent desired reaction. This guide will explore the two primary strategic pathways:
-
Pathway A: Protection of the amine to enable reactions at the aldehyde.
-
Pathway B: Protection of the aldehyde to enable reactions at the amine.
Figure 1: The two primary reactive centers of this compound.
Pathway A: Amine Protection for Aldehyde Modification
This is the most common strategy, employed when the aldehyde is the target for transformations such as Wittig reactions, reductive aminations, or Grignard additions. The amino group must be passivated to prevent it from acting as a competing nucleophile or a base.
The Protecting Group of Choice: tert-Butoxycarbonyl (Boc)
The tert-butoxycarbonyl (Boc) group is the industry standard for amine protection in this context for several key reasons:[2]
-
Ease of Introduction: It reacts in high yield under relatively mild conditions.
-
Robust Stability: The resulting carbamate is stable to a wide range of non-acidic reagents, including organometallics, hydrides (e.g., NaBH₄), and basic conditions.[3]
-
Mild Cleavage: It is readily removed under acidic conditions that typically leave other functional groups, including the bromo-aldehyde moiety, intact.[4][5]
The protection step converts the nucleophilic amine into a neutral carbamate, effectively deactivating it.[6]
Figure 2: General workflow for Boc protection and deprotection of the amino group.
Protocol: Boc Protection of this compound
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (NEt₃) or 4-(Dimethylamino)pyridine (DMAP) (1.2 eq or 0.1 eq, respectively)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous THF (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (NEt₃ or DMAP) to the solution and stir for 5 minutes at room temperature.
-
Add Boc₂O to the mixture in a single portion. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, tert-butyl (2-bromo-4-formylphenyl)carbamate, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or recrystallization to yield a white to off-white solid.[7][8]
Pathway B: Aldehyde Protection for Amine Modification
This strategy is required when the synthetic target involves modification of the amino group, such as in N-alkylation or acylation reactions, where the aldehyde could either interfere or be unstable to the reaction conditions.
The Protecting Group of Choice: Cyclic Acetal
Protecting the aldehyde as a cyclic acetal (typically a 1,3-dioxolane using ethylene glycol) is highly effective.[9]
-
Selective Formation: Acetals form readily from aldehydes under acidic catalysis, while the aniline requires much harsher conditions to react.[10]
-
Exceptional Stability: Acetals are inert to strong bases, nucleophiles (Grignard reagents, organolithiums), and hydrides.[10][11] This provides a wide window of reaction conditions for manipulating the amine.
-
Orthogonal Deprotection: Like the Boc group, acetals are cleaved under acidic conditions. While not strictly orthogonal to Boc, the conditions for acetal hydrolysis can often be tuned to be milder or harsher, offering some level of sequential cleavage if both groups are present.[12]
Figure 3: General workflow for acetal protection and deprotection of the aldehyde group.
Protocol: Acetal Protection of this compound
Materials:
-
This compound (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Combine this compound, ethylene glycol, and p-TsOH·H₂O in a round-bottom flask.
-
Add toluene (approx. 0.1-0.2 M concentration of the aldehyde).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-6 hours).
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with saturated NaHCO₃ solution to quench the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, 4-(2-(2-bromophenyl)-1,3-dioxolan-4-yl)aniline, can be purified by silica gel chromatography if necessary.
Summary and Strategic Comparison
The optimal protecting group is always context-dependent. The following table summarizes the key characteristics of the two primary strategies discussed.
| Feature | Boc Protection (Amine) | Acetal Protection (Aldehyde) |
| Target Functionality | Amino Group | Aldehyde Group |
| Reagents (Protection) | Boc₂O, Base (NEt₃, DMAP) | Ethylene Glycol, Acid Catalyst (p-TsOH) |
| Conditions (Protection) | Room temperature, 2-4 h | Reflux with water removal (Dean-Stark), 3-6 h |
| Reagents (Deprotection) | Strong Acid (TFA, HCl) | Aqueous Acid (HCl, H₂SO₄) |
| Conditions (Deprotection) | Room temperature, 0.5-2 h | Room temperature to mild heat, 1-4 h |
| Stable To | Bases, nucleophiles, mild reducing agents (NaBH₄), hydrogenolysis.[3] | Bases, nucleophiles, organometallics, hydrides, oxidizing/reducing agents.[10][11] |
| Labile To | Strong acids, certain Lewis acids.[4] | Aqueous acid.[12] |
| Primary Use Case | Preparing for reactions at the aldehyde (e.g., Wittig, Grignard). | Preparing for reactions at the amine (e.g., N-alkylation, acylation). |
Conclusion
The successful synthesis of complex molecules derived from this compound hinges on the judicious application of protecting group chemistry. By selectively masking either the amine with a Boc group or the aldehyde with an acetal, chemists can unlock the full synthetic potential of this key intermediate. The protocols and strategies outlined in this note provide a reliable foundation for researchers to design and execute high-yielding, chemoselective transformations. Always consider the full synthetic route to ensure compatibility of all functional groups with the chosen protection and deprotection conditions.
References
- 1. scribd.com [scribd.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Amino Protecting Groups Stability [organic-chemistry.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. 144072-30-0 Cas No. | 4-Aminobenzaldehyde, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 8. 4-Aminobenzaldehyde, N-BOC protected | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 4-Amino-2-bromobenzaldehyde Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Amino-2-bromobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic procedures, troubleshoot common issues, and improve the overall yield and purity of this valuable chemical intermediate. We will delve into the strategic considerations behind synthetic routes and provide detailed, field-proven protocols to address specific challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Design
This section addresses high-level questions regarding the most effective strategies for preparing this compound.
Q1: What is the most reliable and highest-yielding synthetic strategy for this compound?
A: The most reliable and efficient strategy is to begin with a precursor where the bromine atom and the aldehyde (or a precursor group) are already in the correct positions. Specifically, the reduction of 4-bromo-2-nitrobenzaldehyde is the recommended route.[1][2]
Attempting a direct formylation of 3-bromoaniline is generally not advised. The powerful activating and ortho-, para- directing effect of the amino group on the 3-bromoaniline starting material would lead to a complex mixture of isomers, with formylation occurring at positions 2, 4, and 6, resulting in significant purification challenges and a very low yield of the desired product. The synthesis of 2-amino-4-bromobenzaldehyde cannot be achieved by direct bromination of 2-aminobenzaldehyde due to the directing effects of the amino group.[2] Therefore, starting with 4-bromo-2-nitrobenzaldehyde circumvents these regioselectivity issues entirely.[2]
Q2: What are the most effective reduction methods for converting the nitro group of 4-bromo-2-nitrobenzaldehyde to an amine?
A: Several methods are effective, but the choice often depends on available equipment, scale, and safety considerations. The most common and cost-effective method is using a metal in acidic medium.
-
Iron powder in acetic acid/ethanol: This is a widely cited and robust method.[1][2] It is relatively mild, selective for the nitro group, and uses inexpensive reagents. The reaction is typically clean, and the workup is straightforward.
-
Tin(II) chloride (SnCl₂): Another classic method that is highly effective for nitro group reduction. It works well but generates tin-based waste, which requires appropriate disposal.
-
Catalytic Hydrogenation (H₂/Pd-C): This method is very clean and often provides high yields. However, it requires specialized hydrogenation equipment (e.g., a Parr shaker) and careful handling of the flammable palladium on carbon catalyst and hydrogen gas. There is also a risk of de-bromination or over-reduction of the aldehyde if conditions are not carefully controlled.
Q3: How can I effectively purify the final this compound product?
A: The final product is a solid.[3] Purification typically involves two main techniques:
-
Flash Column Chromatography: This is the most common method for removing unreacted starting material and any side products. A typical eluent system is a gradient of ethyl acetate in hexane.[1]
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final step to obtain highly pure material. Solvents like ethyl acetate/hexane or acetone can be used.[2][4]
Q4: What are the critical safety precautions to consider during this synthesis?
A: Standard laboratory safety practices are essential. Key points include:
-
Reagent Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Acids: Handle strong acids like acetic acid and hydrochloric acid with care.
-
Solvents: Use flammable organic solvents like ethanol and ethyl acetate away from ignition sources.
-
Catalysts: If using catalytic hydrogenation, be aware that palladium on carbon can be pyrophoric when dry and exposed to air. Handle it as a slurry.
-
Reaction Monitoring: Some reduction reactions can be exothermic. Monitor the reaction temperature, especially during the initial stages.
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section is formatted to help you diagnose and solve specific problems you might encounter during the synthesis.
Problem: Consistently Low Yield
Q: I am performing the reduction of 4-bromo-2-nitrobenzaldehyde with iron powder, but my yield is consistently below 40%. What are the likely causes?
A: Low yield in this reaction can typically be traced to three main areas: incomplete reaction, product degradation, or mechanical loss during workup.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Check Iron Activity: Use fresh, finely divided iron powder. Pre-activating the iron with dilute HCl can sometimes improve reactivity. 2. Increase Reagent Equivalents: Ensure you are using a sufficient molar excess of iron powder. 3. Reaction Time/Temperature: The reaction is typically run at room temperature for 1.5-2 hours.[1] If TLC or LC-MS shows significant starting material, consider extending the reaction time or gently warming the mixture (e.g., to 40-50°C). |
| Product Degradation | 1. Harsh Workup: Overly acidic or basic conditions during the aqueous workup can degrade the product. Ensure that the neutralization step with sodium bicarbonate is done carefully and not excessively.[1] 2. Oxidation: The amino-benzaldehyde product can be sensitive to air oxidation over long periods. Process the material promptly after the reaction and consider storing the final product under an inert atmosphere (Nitrogen or Argon) in a freezer.[3] |
| Loss During Workup/Purification | 1. Filtration: The initial filtration to remove iron powder and iron salts can trap the product. Wash the filter cake thoroughly with the reaction solvent or ethyl acetate to recover all the product.[1] 2. Extractions: Ensure the correct pH during liquid-liquid extraction to keep the product in the organic phase. Perform multiple extractions (e.g., 3x) with ethyl acetate to ensure complete recovery.[1] 3. Chromatography: Use an appropriate silica-to-crude ratio (e.g., 50:1) and carefully select fractions to avoid losing product. |
Problem: Impurities in the Final Product
Q: My NMR/LC-MS analysis of the final product shows persistent impurities. What could they be and how do I remove them?
A: The most common impurities are unreacted starting material or over-reduced byproducts.
| Potential Impurity | Identification | Removal Strategy |
| 4-Bromo-2-nitrobenzaldehyde (Starting Material) | Visible as a separate spot on TLC (typically less polar). Confirm with LC-MS (different m/z). | Optimize reaction conditions (see "Incomplete Reaction" above). Can be readily separated by flash column chromatography. |
| 4-Bromo-2-aminobenzyl alcohol | Caused by over-reduction of the aldehyde group. Will have a different Rf on TLC and a mass 2 units higher (M+2H) in the mass spectrum. | Use a milder reducing agent or carefully control the reaction time. This impurity is more polar and can be separated by column chromatography. |
| De-halogenated product (4-Aminobenzaldehyde) | Loss of the bromine atom. Can be detected by mass spectrometry (loss of bromine isotope pattern). | This is more common in catalytic hydrogenation. Reduce reaction time or pressure. Difficult to separate due to similar polarity; prevention is key. |
Section 3: Visual Guides & Workflows
Visual aids can help in making strategic decisions and troubleshooting problems systematically.
Diagram 1: Synthetic Route Decision Workflow
Caption: Decision workflow for selecting the optimal synthetic route.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Systematic troubleshooting guide for low reaction yield.
Section 4: Detailed Experimental Protocol
This protocol is based on established literature procedures and provides a reliable method for the synthesis.[1][2]
Protocol: Synthesis of this compound via Iron Reduction
Materials:
-
4-Bromo-2-nitrobenzaldehyde
-
Iron powder, fine mesh
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a 0.2 M solution of 4-bromo-2-nitrobenzaldehyde in a 1:1 (v/v) mixture of ethanol and acetic acid.
-
Inert Atmosphere (Optional but Recommended): Purge the flask with an inert gas like Argon or Nitrogen.
-
Addition of Iron: To the stirring solution at room temperature, add iron powder (approximately 5-10 molar equivalents). The addition may be slightly exothermic.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1.5 to 3 hours.[1]
-
Workup - Filtration: Once the reaction is complete, remove the insoluble iron and iron salts by filtration through a pad of Celite. Rinse the filter cake thoroughly with ethyl acetate to ensure all product is collected.
-
Workup - Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator.
-
Workup - Extraction:
-
Dilute the resulting residue with ethyl acetate.
-
Transfer the solution to a separatory funnel and carefully wash it sequentially with saturated sodium bicarbonate solution until gas evolution ceases. This neutralizes the acetic acid.
-
Wash the organic layer with brine.[1]
-
-
Drying and Final Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product, typically a yellow or brown solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel. A suitable eluent system is a gradient of 10-20% ethyl acetate in hexane.[1] Combine the pure fractions and remove the solvent to afford this compound as a solid.
References
Technical Support Center: Purification of Crude 4-Amino-2-bromobenzaldehyde by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 4-Amino-2-bromobenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. The unique bifunctional nature of this compound—possessing both a basic aromatic amine and a sensitive aldehyde—presents specific challenges that require a carefully considered approach to achieve high purity. This guide provides in-depth, experience-driven answers and protocols to help you troubleshoot common issues and optimize your purification workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for a successful purification strategy.
Q1: What makes the purification of this compound by silica gel chromatography inherently challenging?
A: The primary challenge stems from the molecule's two functional groups. The aromatic amino group is basic and has a high affinity for the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction leads to significant peak tailing, poor resolution, and potentially irreversible adsorption, resulting in low recovery.[1][2] Concurrently, the aldehyde group can be sensitive to the acidic nature of silica, which can catalyze degradation or side reactions, further complicating the purification and reducing yield.[3][4]
Q2: Is standard silica gel the right stationary phase for this compound? What are the alternatives?
A: While standard silica gel is the most common stationary phase, it is often problematic for basic compounds like this one. However, its performance can be dramatically improved by deactivating the acidic sites. This is typically achieved by adding a small percentage of a basic modifier, such as triethylamine (TEA) or ammonia, to the eluent.[5][6]
Should this prove insufficient, alternative stationary phases are excellent options:
-
Deactivated Silica: Pre-treating the silica gel with a base can neutralize its surface.
-
Alumina (Basic or Neutral): Alumina is a naturally more basic stationary phase and can be a suitable alternative to prevent tailing of amines.[4]
-
Amine-Functionalized Silica: This stationary phase has an amine-bonded surface, creating a more basic environment that is ideal for purifying basic compounds without requiring mobile phase modifiers.[6]
Q3: How should I determine the optimal solvent system (eluent) for my column?
A: The selection of an appropriate solvent system is critical and should always begin with Thin Layer Chromatography (TLC) analysis.[4][7] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.25-0.35 for this compound. This Rf value typically ensures that the compound spends enough time on the stationary phase to separate from impurities without requiring excessively large volumes of solvent.
A common and effective starting point is a binary mixture of a non-polar solvent like hexanes (or heptane, which is less toxic) and a more polar solvent like ethyl acetate.[8][9] Remember to add 0.5-1% triethylamine (TEA) to your TLC developing solvent to mimic the conditions of the column and prevent streaking.
Q4: My compound is streaking severely on the TLC plate and tailing on the column. What is the mechanism behind this, and how can I fix it?
A: Streaking on TLC and tailing on a column are visual representations of the same underlying issue: strong, non-ideal interactions between your basic amine and the acidic silica gel surface.[1][2] The fix is to introduce a stronger, more competitive base into the system to occupy these acidic sites. By adding 0.5-1% triethylamine (TEA) to your eluent, the TEA will preferentially bind to the silanol groups, allowing your this compound to travel through the column more uniformly, resulting in sharper bands and symmetrical peaks.[4][10]
Q5: I suspect my compound is decomposing during purification. How can I confirm this and prevent it?
A: Compound instability on silica is a common problem.[3] To confirm this, perform a simple TLC stability test: spot your crude material on a TLC plate, and then spot it again in the same lane after 30-60 minutes. If new spots appear or the original spot changes intensity before you develop the plate, your compound is likely degrading on the silica surface.
To prevent decomposition:
-
Deactivate the Silica: Use an eluent containing triethylamine to neutralize the acidic stationary phase.[5]
-
Minimize Contact Time: Use flash column chromatography (applying pressure to speed up solvent flow) to reduce the time the compound spends on the column.
-
Avoid Reactive Solvents: Do not use protic solvents like methanol in high concentrations with silica, as they can react with aldehydes to form hemiacetals and acetals, especially given the acidic nature of silica.[4][11]
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a direct question-and-answer format.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Issue: Poor Separation My compound co-elutes with an impurity, even though they separate well on TLC. | 1. Column Overload: Too much crude material was loaded for the column diameter. 2. Poor Packing: The column was not packed uniformly, creating channels. 3. Sample Band Too Wide: The sample was dissolved in too much solvent or a solvent that was too strong. | 1. Reduce Load: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. 2. Repack Column: Ensure a homogenous slurry and careful packing to avoid air bubbles and cracks. 3. Concentrate Sample: Dissolve the sample in the absolute minimum volume of eluent or a less polar solvent. Consider dry loading for better results.[12] |
| Issue: Severe Peak Tailing My product elutes over a large number of fractions with a long, trailing edge. | Strong Amine-Silica Interaction: The basic amino group is interacting strongly with acidic silanol sites on the silica gel.[1] | 1. Add Triethylamine (TEA): Ensure your eluent contains 0.5-1% TEA to neutralize the silica surface.[6] 2. Switch Stationary Phase: Use neutral or basic alumina, or an amine-functionalized silica column.[4] |
| Issue: No Compound Recovered I ran the specified eluent, but my compound never eluted from the column. | 1. Irreversible Adsorption/Decomposition: The compound has either permanently stuck to the silica or degraded entirely.[3] 2. Eluent Too Weak: The solvent system is not polar enough to move the compound. | 1. Confirm Stability: Perform a TLC stability test (see FAQ #5). If unstable, use deactivated silica or an alternative stationary phase. 2. Increase Polarity: After running several column volumes of your starting eluent, gradually increase the polarity (e.g., increase the percentage of ethyl acetate) to flush the column. |
| Issue: Compound Elutes in Solvent Front My product came out in the first few fractions with no separation. | Eluent Too Strong: The solvent system is too polar, causing all components to move with the solvent front. | 1. Reformulate Eluent: Develop a new, less polar solvent system using TLC. Decrease the percentage of the polar component (e.g., ethyl acetate) until the Rf is in the 0.25-0.35 range. |
Section 3: Experimental Protocols
These protocols provide a validated, step-by-step workflow for the purification of this compound.
Protocol 1: TLC Analysis for Optimal Solvent System
-
Prepare Eluent Stock Solutions: Prepare small batches of different hexanes:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). To each, add 1% v/v triethylamine (e.g., 100 µL of TEA into 10 mL of eluent).
-
Sample Preparation: Dissolve a small amount of the crude this compound in a few drops of ethyl acetate or dichloromethane.
-
Spotting: Use a capillary tube to spot the dissolved sample onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing one of the prepared eluents.
-
Visualization: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm).
-
Selection: Identify the solvent system that gives the target compound an Rf value of ~0.3. This will be your starting eluent for the column.
Protocol 2: Flash Column Chromatography with Deactivated Silica Gel
-
Column Preparation:
-
Select an appropriate size column.
-
Prepare the starting eluent (determined from Protocol 1), ensuring it contains 0.5-1% TEA.
-
Create a slurry of silica gel in the eluent and pour it into the column.
-
Use gentle air pressure to pack the column bed firmly and uniformly, ensuring no cracks or air bubbles are present.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material (~1 g) in a suitable solvent like dichloromethane or acetone.
-
Add 5-10 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[12]
-
Carefully add this powder to the top of the packed column bed, creating a thin, even layer.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply positive pressure (using a pump or inert gas) to achieve a flow rate of approximately 2 inches/minute.
-
Maintain a constant level of solvent above the silica bed at all times to prevent the column from running dry.
-
-
Fraction Collection & Analysis:
-
Collect fractions of equal volume.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
To remove residual triethylamine, co-evaporate the residue with a solvent like toluene or dichloromethane two to three times.
-
Dry the final product under high vacuum to obtain pure this compound.
-
Section 4: Data and Workflow Visualization
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (Hexanes:Ethyl Acetate) | Triethylamine (v/v) | Expected Rf Range | Notes |
| 90:10 | 1% | 0.40 - 0.55 | Good starting point for less polar impurities. |
| 80:20 | 1% | 0.25 - 0.40 | Often the optimal range for the target compound. |
| 70:30 | 1% | 0.10 - 0.25 | Use if the compound is showing low Rf in 80:20. |
Diagram 1: Troubleshooting Workflow for Column Chromatography
Caption: Troubleshooting workflow for common column chromatography issues.
Diagram 2: General Purification Workflow
Caption: Step-by-step workflow for the purification process.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. magritek.com [magritek.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ncert.nic.in [ncert.nic.in]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: 4-Amino-2-bromobenzaldehyde
Welcome to the technical support center for 4-Amino-2-bromobenzaldehyde (CAS 655248-57-0). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet sensitive, bifunctional building block. Here, we address the primary challenge encountered during its use: oxidative degradation. Our goal is to provide you with the mechanistic insights and field-proven protocols necessary to ensure the integrity of your compound and the success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter, providing a diagnosis and a direct path to resolution.
Question 1: I opened a new bottle of this compound, and the solid, which should be a light-colored powder, has yellow or brown patches. What happened?
Answer:
This discoloration is a classic indicator of oxidation. The aldehyde functional group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (4-Amino-2-bromobenzoic acid). More significantly, the aromatic amine group (-NH2) is highly sensitive to air oxidation, which often produces highly colored polymeric impurities. This process is accelerated by exposure to atmospheric oxygen and light.
Immediate Actions & Preventative Workflow:
-
Assess Usability: The presence of colored impurities suggests partial degradation. For highly sensitive reactions (e.g., catalysis, multi-step synthesis), using the discolored reagent is not recommended as impurities can interfere with downstream processes and lower yields.
-
Implement Inert Atmosphere Handling: The single most critical step to prevent oxidation is to handle the compound exclusively under an inert atmosphere.[1][2] Oxygen and moisture must be rigorously excluded.
-
Review Storage Conditions: Verify that your storage protocol aligns with best practices. Supplier recommendations consistently call for storage in a dark place, under an inert atmosphere, and at very low temperatures (e.g., in a freezer at -20°C).[3][4]
Question 2: My reaction yield is consistently low, and TLC/LC-MS analysis shows a persistent, more polar impurity that I can't account for from my expected side reactions. Could this be related to the starting material?
Answer:
Yes, this is a very likely scenario. The unaccounted-for polar impurity is almost certainly 4-Amino-2-bromobenzoic acid, the oxidation product of your starting material. Aldehydes are readily oxidized, and this byproduct can complicate your reaction and purification.[5]
Troubleshooting & Resolution Protocol:
-
Confirm Impurity Identity: If possible, obtain a sample of 4-Amino-2-bromobenzoic acid to use as a standard for co-injection on TLC or LC-MS to confirm the impurity's identity.
-
Adopt Rigorous Inert Technique: All manipulations of the solid and its solutions must be performed under an inert atmosphere of dry nitrogen or argon. This includes weighing the solid, preparing solutions, and setting up the reaction. Techniques like using a glovebox or a Schlenk line are not just recommended; they are essential for success.[6][7]
-
Deoxygenate Your Solvents: Solvents are a major source of dissolved oxygen. Always use freshly deoxygenated solvents for preparing solutions of this compound. See Protocol 2 for a detailed solvent degassing procedure.
Below is a logical workflow to diagnose and solve issues related to the degradation of this compound.
References
- 1. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. This compound|lookchem [lookchem.com]
- 4. 59278-65-8|2-Amino-4-bromobenzaldehyde|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2-bromobenzaldehyde
Welcome to the technical support center for 4-Amino-2-bromobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered when using this versatile trifunctional building block. The following question-and-answer-based sections offer practical solutions and explain the chemical principles behind them to ensure your experiments are both successful and reproducible.
Section 1: Compound Profile & Handling FAQs
This section covers the fundamental properties and safe handling procedures for this compound.
Q1: What are the key physical properties and recommended storage conditions for this compound?
A1: this compound is a solid compound with a melting point of approximately 148°C.[1] Due to the presence of both an amino group and an aldehyde, it is susceptible to oxidation and light-catalyzed degradation. For long-term stability, it is imperative to store the compound in a dark place, under an inert atmosphere (nitrogen or argon), and in a freezer at temperatures under -20°C.[1]
Q2: Is this compound stable under typical reaction conditions?
A2: The stability is highly dependent on the reaction conditions. The primary concerns are:
-
Oxidation: The amino and aldehyde groups can be sensitive to oxidation, especially at elevated temperatures in the presence of air. Performing reactions under an inert atmosphere is strongly recommended.
-
Basic Conditions: Strong bases can catalyze the self-condensation (aldol reaction) of the aldehyde. Furthermore, the primary amine can potentially undergo side reactions.
-
Acidic Conditions: The amino group will be protonated under acidic conditions, which can deactivate the aromatic ring towards certain electrophilic substitutions and alter its solubility.
Careful selection of reagents and conditions is crucial to prevent degradation and side reactions.
Section 2: General Reaction Strategy & Selectivity
The unique arrangement of the amino, bromo, and aldehyde groups on this molecule presents both opportunities and challenges. Understanding the interplay of these groups is key to achieving selectivity.
Q3: I am planning a palladium-catalyzed cross-coupling reaction at the C-Br bond. Will the other functional groups interfere?
A3: Yes, interference from the amino and aldehyde groups is a primary concern in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings.
-
Amino Group Interference: The primary amine can act as a ligand for the palladium catalyst. This coordination can inhibit the catalytic cycle, leading to low or no product yield. In some cases, the amine can undergo N-arylation as a side reaction if it is not the intended nucleophile.
-
Aldehyde Group Interference: While generally less reactive towards the palladium center, the aldehyde can be sensitive to the basic conditions required for many coupling reactions.[2] Strong bases like sodium tert-butoxide (NaOtBu), often used in Buchwald-Hartwig aminations, can promote unwanted aldol-type side reactions.[3]
Q4: When should I consider using a protecting group for the amine or aldehyde?
A4: The decision to use a protecting group depends on the specific reaction conditions and desired outcome.
-
Protect the Amine When:
-
Using very strong bases (e.g., NaOtBu, LHMDS) that could deprotonate the amine and cause side reactions.
-
The reaction conditions might lead to N-arylation or other reactions at the amine.
-
The free amine inhibits the catalyst. A common strategy is to protect the amine as a carbamate (e.g., Boc) or an amide.
-
-
Protect the Aldehyde When:
-
Using strongly nucleophilic reagents that could attack the aldehyde carbonyl (e.g., Grignard reagents, organolithiums).
-
The reaction involves prolonged exposure to strong bases that could cause condensation byproducts. A common strategy is to protect the aldehyde as an acetal (e.g., using ethylene glycol).
-
The workflow below illustrates the decision-making process for employing protecting groups.
References
Technical Support Center: A Guide to the Stability and Handling of 4-Amino-2-bromobenzaldehyde
Welcome to our dedicated technical resource for 4-Amino-2-bromobenzaldehyde. This guide is crafted for our valued partners in research, discovery, and development. As a key building block in the synthesis of complex molecules, understanding the nuances of this compound's reactivity is paramount to achieving reproducible and successful outcomes. This document provides in-depth, practical guidance on the stability of this compound under various conditions, offering troubleshooting advice and answers to frequently asked questions.
I. The Chemical Personality of this compound: An Overview of its Inherent Reactivity
This compound is a bifunctional aromatic compound, featuring both a nucleophilic amino group (-NH₂) and an electrophilic aldehyde moiety (-CHO). This electronic arrangement, while synthetically useful, is also the source of its inherent instability. The electron-donating nature of the amino group enhances the reactivity of the aromatic ring and can also participate in reactions with the aldehyde. This molecule is particularly susceptible to self-condensation, especially under non-neutral pH conditions, and can be prone to oxidation. Awareness of these characteristics is the first step in successful experimental design.
II. Troubleshooting Guide: Proactive Solutions for Common Experimental Hurdles
This section is designed to help you navigate and resolve common issues that may arise during the use of this compound in your synthetic protocols.
Scenario 1: My reaction mixture containing this compound turned a deep brown or black upon the addition of a basic reagent.
Underlying Cause: This is a strong indication of base-catalyzed self-condensation and polymerization. In the presence of a base, the aldehyde can form an enolate which then acts as a nucleophile, attacking another molecule of the aldehyde. This process can cascade, leading to the formation of deeply colored, high-molecular-weight polymers. The amino group can also contribute to these polymerization pathways.
Preventative Strategies and Protocols:
-
Base Selection: If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base such as 2,6-lutidine or a proton sponge. Avoid strong, nucleophilic bases like sodium hydroxide, potassium carbonate, or alkoxides when possible.
-
Temperature Management: Maintain a low reaction temperature (0 °C or below) to significantly reduce the rate of these undesirable side reactions.
-
Inert Atmosphere: To prevent concurrent oxidation which can also lead to colored impurities, ensure your reaction is conducted under an inert atmosphere of nitrogen or argon.
-
Order of Addition: If feasible, add the base slowly and as the final reagent to a cooled solution of this compound and your other reaction partners. This minimizes the exposure of the aldehyde to basic conditions before the desired reaction can take place.
Experimental Protocol: Mitigating Base-Mediated Decomposition
-
In a flame-dried flask under an inert atmosphere, dissolve your substrate and this compound in an appropriate anhydrous solvent (e.g., THF, Dioxane).
-
Cool the reaction vessel to the target temperature (e.g., 0 °C).
-
Slowly add your chosen base, either neat if it is a liquid, or as a solution, to the cooled reaction mixture over an extended period using a syringe pump.
-
Closely monitor the reaction's progress via TLC or LC-MS to avoid unnecessarily long reaction times.
Scenario 2: I'm attempting a reaction under acidic conditions, and I'm observing a loss of my starting material with the formation of insoluble precipitates.
Underlying Cause: Strong acidic conditions can also promote the degradation of this compound. The aldehyde can be protonated, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amino group of another molecule, leading to acid-catalyzed polymerization.
Troubleshooting and Optimization:
-
pH Control: For reactions requiring acid catalysis, such as reductive aminations, aim for a mildly acidic pH range of 5-7. This can be achieved using a gentle acid like acetic acid. It is advisable to avoid strong mineral acids.
-
Reagent Choice for Reductive Amination: Sodium triacetoxyborohydride (STAB) is often a more suitable reducing agent than sodium cyanoborohydride in these cases, as it is effective under these milder acidic conditions.
-
Water Scavenging: In reactions that produce water, such as imine formation, the use of a drying agent like anhydrous magnesium sulfate or molecular sieves can drive the reaction towards the desired product and minimize side reactions.
Logical Workflow for Optimizing Reactions
Caption: A logical workflow for troubleshooting reactions.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For maximum stability and shelf-life, this compound should be stored in a cool, dark, and dry environment.[1] We recommend refrigeration at 2-8°C under an inert atmosphere such as argon or nitrogen in a tightly sealed container.[1]
Q2: In which common laboratory solvents is this compound soluble?
A2: It typically demonstrates good solubility in polar aprotic solvents like DMF and DMSO, and moderate solubility in solvents such as THF, ethyl acetate, and dichloromethane. Its solubility is limited in non-polar solvents like hexanes.
Q3: Is purification by silica gel chromatography advisable?
A3: Yes, however, care must be taken. Standard silica gel is slightly acidic and can cause streaking or degradation of the compound. To mitigate this, a mobile phase containing a small amount of a basic modifier, such as 0.1-1% triethylamine, is recommended to neutralize the silica surface.
Q4: What are the expected degradation pathways of this compound?
A4: The degradation is pH-dependent:
-
Under acidic conditions: The aldehyde is protonated, increasing its electrophilicity. This is followed by nucleophilic attack from the amino group of another molecule, initiating a polymerization cascade.
-
Under basic conditions: The primary degradation route is through a self-aldol type condensation, which can lead to the formation of polymeric materials.
Degradation Mechanisms
Caption: Simplified degradation pathways.
Q5: How can I assess the purity and stability of my sample?
A5: Regular purity checks are recommended. Thin-Layer Chromatography (TLC) is a quick method to qualitatively assess purity; the appearance of new spots or streaking can indicate degradation. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method. A decrease in the area of the main peak over time is a clear indicator of degradation.
Summary of Stability and Handling Recommendations
| Parameter | Condition | Stability Assessment & Recommendations |
| pH | Acidic (< 5) | Prone to polymerization. Use of mild acids (e.g., acetic acid) is advised. |
| Neutral (6-8) | Generally stable for typical reaction times in solution. | |
| Basic (> 9) | Highly susceptible to rapid self-condensation and discoloration. Use non-nucleophilic, hindered bases and low temperatures. | |
| Temperature | Ambient | Solid is relatively stable if protected from light and moisture. Solutions may degrade over time. |
| Refrigerated (2-8°C) | Recommended for long-term storage of the solid material. | |
| Atmosphere | Air | Susceptible to oxidation over time. |
| Inert (N₂ or Ar) | Recommended for both storage and reactions to prevent oxidation. | |
| Purification | Silica Gel | Use a deactivated column (e.g., with triethylamine in the eluent) to prevent on-column degradation. |
IV. References
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Brominated 2-Aminobenzaldehydes. --INVALID-LINK--
-
Organic Syntheses. (1941). p-AMINOBENZALDEHYDE. --INVALID-LINK--
-
Organic Syntheses. (2012). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. --INVALID-LINK--
-
Organic Syntheses. (1948). o-AMINOBENZALDEHYDE. --INVALID-LINK--
-
ResearchGate. (2025). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. --INVALID-LINK--
-
LookChem. (n.d.). This compound. --INVALID-LINK--
-
Organic Syntheses. (2014). 2-Amino-5-bromobenzaldehyde. --INVALID-LINK--
-
PubChem. (n.d.). 2-Amino-4-bromobenzaldehyde. --INVALID-LINK--
References
Technical Support Center: Safely Scaling Up 4-Amino-2-bromobenzaldehyde Reactions
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in scaling up chemical reactions involving 4-Amino-2-bromobenzaldehyde. As a versatile trifunctional building block—possessing reactive aldehyde, amino, and aryl bromide moieties—this compound is invaluable in the synthesis of complex molecules for pharmaceuticals and materials science. However, its reactivity also presents significant challenges when transitioning from bench-scale experiments to pilot or production-scale manufacturing.
This document provides in-depth, field-proven insights into managing these challenges. We will move beyond simple procedural lists to explain the underlying chemical and engineering principles, ensuring that every protocol is a self-validating system for safe and efficient scale-up.
Section 1: Core Safety & Hazard Assessment
A proactive approach to safety is non-negotiable. Understanding the inherent risks of the materials and the process is the first step in designing a safe scale-up strategy.
Q: What are the primary hazards associated with this compound?
A: While a specific, comprehensive safety datasheet for this compound (CAS 655248-57-0) is not extensively detailed in public literature[1][2], we can infer its hazard profile from structurally similar compounds like 2-amino-5-bromobenzaldehyde and other bromobenzaldehyde isomers. The primary hazards are:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[3][4][5].
-
Respiratory Irritation: May cause respiratory irritation, particularly if handled as a fine dust[3][4][6].
-
Harmful if Swallowed: Classified as harmful if ingested[3][5].
-
Allergic Skin Reaction: May cause an allergic skin reaction or sensitization upon repeated contact[3].
Q: What Personal Protective Equipment (PPE) is mandatory for handling this compound?
A: A robust PPE protocol is essential. All personnel must wear:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[1].
-
Skin Protection: Impervious gloves (Nitrile rubber is a suitable choice) and a flame-resistant lab coat. Gloves must be inspected before use[1][7].
-
Respiratory Protection: If engineering controls are insufficient to prevent dust inhalation, a full-face respirator with an appropriate particulate filter is required[1].
Q: How should this compound be stored, especially in larger quantities?
A: Proper storage is critical to maintain chemical integrity and prevent hazardous situations. Store the compound in a tightly closed container in a dry, cool, and well-ventilated place[4][8]. For larger quantities, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or degradation, especially if it is sensitive to air or light[9]. It should be kept away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents[6][10].
Q: What are the most significant risks to consider when scaling up reactions involving this compound?
A: The transition from grams to kilograms introduces new levels of risk. The most critical considerations are:
-
Thermal Runaway: Exothermic reactions are a primary concern. The surface-area-to-volume ratio decreases significantly upon scale-up, impeding efficient heat dissipation. This can lead to a dangerous, uncontrolled increase in temperature and pressure[11][12].
-
Mixing Inefficiency: Achieving homogeneous mixing in a large reactor is far more challenging than in a round-bottom flask. Poor mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions, impurity formation, and potential runaway conditions[12].
-
Reagent Addition Control: The rate of reagent addition, easily managed on a small scale, becomes a critical process parameter at a larger scale to control reaction kinetics and heat generation[11].
Section 2: Frequently Asked Questions (FAQs)
This section addresses common practical questions that arise during experimental design and execution.
Q: Which solvents are generally suitable for reactions with this compound?
A: Solvent choice is highly dependent on the specific transformation. Based on synthesis protocols for this and related compounds, common solvents include:
-
Reductions (e.g., nitro to amine): A mixture of acetic acid and ethanol is effective for reductions using iron powder[13][14].
-
Cross-Coupling Reactions: Anhydrous solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are often used[13][15].
-
Condensation Reactions: Solvents are chosen based on the specific requirements of the reaction, often favoring those that allow for the removal of water if it is a byproduct.
Q: My reaction yield is consistently low on a larger scale. What are the likely causes?
A: A drop in yield upon scale-up is a common issue. The root cause often lies in one of the following areas:
-
Inefficient Heat Transfer: Uncontrolled temperature spikes can degrade the starting material or product and promote side reactions.
-
Poor Mixing: Non-homogeneous reaction mixtures can lead to incomplete conversion.
-
Impure Starting Materials: Impurities can have a more pronounced effect on a larger scale.
-
Atmospheric Control: Failure to maintain an inert atmosphere can lead to oxidation of the aldehyde or other sensitive functional groups.
Q: How can I effectively monitor reaction progress when I can't just take a quick TLC plate?
A: While Thin-Layer Chromatography (TLC) is useful for initial lab-scale work, scaling up requires more robust monitoring. Process Analytical Technology (PAT) is ideal, but if unavailable, a strict sampling protocol combined with offline analysis by HPLC or LCMS is the standard approach[13]. Ensure the sample taken is representative of the entire batch, which can be challenging in a poorly mixed reactor.
Q: What are the most common side reactions to watch out for?
A: Given its trifunctional nature, several side reactions are possible:
-
Self-Condensation/Polymerization: Under certain conditions (e.g., basic or highly acidic), aldehydes can undergo self-condensation.
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if air is not excluded from the reaction.
-
Competing Reactions: When performing a reaction at one functional group (e.g., Suzuki coupling at the C-Br bond), ensure conditions are mild enough not to affect the aldehyde or amino groups.
Section 3: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during scale-up.
Problem 1: Thermal Runaway or Poor Temperature Control
-
Symptoms: A rapid, unexpected temperature increase that cooling systems cannot control; a noticeable increase in reactor pressure; change in color (darkening/charring) of the reaction mixture.
-
Root Causes:
-
Heat generation rate exceeds the heat removal capacity of the reactor[12].
-
Reagent added too quickly.
-
Agitation failure leading to a localized build-up of unreacted reagents, followed by a sudden, rapid reaction.
-
-
Solutions:
-
Procedural: Reduce the rate of addition for the limiting reagent. Dilute the reaction mixture to increase the thermal mass.
-
Engineering: Ensure the reactor's cooling capacity is sufficient for the reaction's calculated exotherm. Implement a semi-batch process (controlled addition) instead of a batch process (all reagents mixed at once).
-
Safety: Develop and test an emergency quenching procedure before scaling up.
-
Problem 2: High Levels of Impurity Formation
-
Symptoms: Low yield of the desired product; complex purification steps; multiple unexpected peaks in HPLC or LCMS analysis.
-
Root Causes:
-
"Hot spots" from poor mixing causing thermal degradation or side reactions.
-
Presence of oxygen leading to oxidation of the aldehyde to 4-amino-2-bromobenzoic acid.
-
Incorrect stoichiometry, leaving unreacted starting materials that participate in secondary reactions.
-
-
Solutions:
-
Process Control: Improve agitation by using a more appropriate impeller or increasing the stirring speed. Always run reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen)[14].
-
Chemistry: Re-evaluate the reaction stoichiometry. Sometimes, a slight excess of one reagent can suppress a particular side reaction.
-
Purification: Develop a scalable purification method (e.g., recrystallization or column chromatography with an appropriate solvent system) early in the development process[13].
-
Problem 3: Phase Separation or Precipitation Issues
-
Symptoms: Solids crashing out of solution unexpectedly; formation of an immiscible layer; stalled reaction.
-
Root Causes:
-
Product or intermediate solubility is lower than anticipated at the given concentration.
-
Change in polarity of the reaction mixture as the reaction progresses.
-
"Salting out" effect if a salt is produced as a byproduct.
-
-
Solutions:
-
Solvent System: Increase the solvent volume or add a co-solvent to maintain solubility.
-
Temperature Control: Adjust the reaction temperature, as solubility is often temperature-dependent.
-
Process Design: If precipitation of the product is unavoidable and desirable for isolation, design the process to control the crystallization for better purity and filterability.
-
Section 4: Visualized Workflows and Protocols
Visual aids can clarify complex processes and decision-making. Below are a general scale-up workflow and a troubleshooting decision tree.
Caption: A generalized workflow for scaling up chemical reactions.
Caption: A decision tree for troubleshooting common scale-up issues.
Experimental Protocol: Scalable Reduction of 4-Bromo-2-nitrobenzaldehyde
This protocol is adapted from literature procedures for the synthesis of the related 2-amino-4-bromobenzaldehyde and illustrates key scale-up considerations[13][14].
Objective: To safely and efficiently reduce 4-bromo-2-nitrobenzaldehyde to this compound on a 100g scale.
| Reagent | Molar Mass | 10g Scale | 100g Scale | Moles (100g) |
| 4-Bromo-2-nitrobenzaldehyde | 230.02 g/mol | 10.0 g | 100.0 g | 0.435 |
| Iron Powder (<325 mesh) | 55.85 g/mol | 14.6 g | 146.0 g | 2.614 |
| Acetic Acid (Glacial) | 60.05 g/mol | 50 mL | 500 mL | - |
| Ethanol (200 Proof) | 46.07 g/mol | 50 mL | 500 mL | - |
Procedure:
-
Reactor Setup: Equip a 3 L, 3-neck jacketed glass reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a condenser, and a nitrogen inlet.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Charging Reagents: To the reactor, add 4-bromo-2-nitrobenzaldehyde (100.0 g), followed by acetic acid (500 mL) and ethanol (500 mL).
-
Initial Mixing: Begin stirring the mixture to form a suspension. Set the reactor jacket temperature to 20°C.
-
Controlled Addition: This is the critical step for thermal control. Add the iron powder (146.0 g) portion-wise over 60-90 minutes. Monitor the internal temperature closely. The reaction is exothermic. Do not allow the internal temperature to exceed 45°C. If the temperature rises too quickly, pause the addition and allow the reactor to cool.
-
Reaction: After the final addition of iron powder, allow the reaction to stir at room temperature for an additional 1.5-2 hours[14].
-
Monitoring: Monitor the reaction's completion by taking a sample and analyzing via LCMS to confirm the disappearance of the starting material[13].
-
Work-up (Quenching & Filtration): Once complete, carefully filter the reaction mixture through a pad of celite to remove the insoluble iron salts. Wash the filter cake with ethyl acetate.
-
Extraction & Wash: Transfer the filtrate to a separatory funnel. Sequentially wash the organic phase with saturated sodium bicarbonate solution until gas evolution ceases, followed by a wash with brine[14].
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to achieve the desired purity[13].
References
- 1. echemi.com [echemi.com]
- 2. This compound|lookchem [lookchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. s.ewormholetime.com [s.ewormholetime.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. fauske.com [fauske.com]
- 12. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2-AMINO-4-BROMOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 15. BJOC - Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization [beilstein-journals.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Amino-2-bromobenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions with the challenging substrate, 4-Amino-2-bromobenzaldehyde. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.
Section 1: Understanding the Substrate - The "Why" Behind the Challenge
Before selecting a catalyst, it is crucial to understand the inherent properties of this compound that make it a non-trivial coupling partner. Its structure presents a convergence of steric and electronic challenges that can impede standard cross-coupling protocols.
Frequently Asked Questions: Substrate-Specific Issues
Q1: What makes this compound a "challenging" substrate for cross-coupling?
A1: This substrate combines three distinct structural features that can complicate catalysis:
-
Steric Hindrance: The bromine atom is ortho to a moderately bulky aldehyde group. This steric clash can hinder the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1][2]
-
Coordinating Functional Groups: The primary amine (-NH₂) group is a Lewis base that can coordinate to the palladium center. This coordination can act as a catalyst poison, sequestering the active metal species and inhibiting its entry into the catalytic cycle.[3][4][5]
-
Sensitive Aldehyde Group: The aldehyde (-CHO) is susceptible to various side reactions, particularly under the basic conditions required for many cross-coupling reactions. These can include aldol condensations, Cannizzaro reactions, or nucleophilic attack by basic anions.[3][6]
Q2: How do the electronics of the aryl ring affect the reaction?
A2: The amino group is a strong electron-donating group, making the aromatic ring electron-rich. This increased electron density at the carbon atom bearing the bromine can slow down the rate-limiting oxidative addition step of the catalytic cycle, as this step is favored by electron-deficient aryl halides.[7]
Section 2: Catalyst System Selection for Specific Transformations
There is no single "magic bullet" catalyst for all cross-coupling reactions. The optimal choice depends on the desired transformation (e.g., C-C, C-N, or C-alkyne bond formation). Below are tailored recommendations for common cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures. Success with this compound hinges on using a catalyst system that can overcome the steric and electronic hurdles.
Q3: What is the recommended starting catalyst system for a Suzuki-Miyaura coupling with this substrate?
A3: A robust starting point is a palladium(II) precatalyst with a bulky, electron-rich dialkylbiaryl phosphine ligand. These ligands are designed to promote the formation of a highly active, monoligated L-Pd(0) species, which is essential for efficient oxidative addition into sterically hindered and electron-rich aryl bromides.[1][8]
Recommended Starting Conditions:
-
Palladium Source: Pd(OAc)₂ (1-2 mol%) or a pre-formed palladacycle like SPhos Pd G3 (1-2 mol%).
-
Ligand: SPhos or XPhos (1.1-1.2 equivalents relative to Pd). These ligands have demonstrated broad applicability for challenging substrates.[8]
-
Base: Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents). These bases are effective and generally compatible with the aldehyde functional group.[3]
-
Solvent: A mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1).
Table 1: Comparison of Common Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Palladium Source | Ligand | Base | Common Solvents | Key Advantages & Considerations |
| System 1 (Recommended) | Pd(OAc)₂ | SPhos / XPhos | K₃PO₄ | Dioxane/H₂O | High activity for hindered/electron-rich substrates.[8] |
| System 2 (Classic) | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | Readily available but may require higher catalyst loading and temperature.[9] |
| System 3 (Aqueous) | Na₂PdCl₄ | SPhos (sulfonated) | K₂CO₃ | H₂O/Organic co-solvent | Useful for water-soluble partners; avoids flammable organic solvents.[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.022 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 4:1 Dioxane/H₂O) via syringe.[3]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination (C-N Bond Formation)
While the substrate already contains an amino group, it can serve as the aryl halide partner in a Buchwald-Hartwig amination to couple with a different amine. The key challenge here is the potential for the substrate's own amino group to interfere.
Q4: How do I select a catalyst for a Buchwald-Hartwig amination using this compound as the electrophile?
A4: The choice of ligand is paramount. Sterically hindered biaryl phosphine ligands are again the preferred choice.[10][11] It is critical to use a strong, non-nucleophilic base to deprotonate the coupling amine without reacting with the aldehyde.
Recommended Starting Conditions:
-
Palladium Source: Pd₂(dba)₃ (1-2 mol%) or a pre-formed palladacycle like RuPhos Pd G3.
-
Ligand: RuPhos or BrettPhos (1.1-1.2 equivalents relative to Pd). These ligands are highly effective for C-N coupling.
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS). Caution: These strong bases can potentially react with the aldehyde. The reaction must be carefully monitored at the lowest possible temperature.[3]
-
Solvent: Anhydrous, apolar solvents like Toluene or Dioxane.
Caption: Fig 1. Buchwald-Hartwig cycle with potential poisoning.
Sonogashira and Heck Couplings
Q5: What are the key considerations for Sonogashira or Heck couplings?
A5:
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne.[12] The standard catalyst system is a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine.[13] Copper-free conditions can be employed to prevent the undesired homocoupling of the alkyne partner.[14]
-
Heck Coupling: This reaction couples the aryl bromide with an alkene.[15] A common catalyst is Pd(OAc)₂ with or without a phosphine ligand, using an organic base like triethylamine. The reaction often requires higher temperatures.[16]
Section 3: Troubleshooting Guide
Even with an optimized protocol, challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.
Caption: Fig 2. A logical workflow for troubleshooting failed reactions.
Table 2: Common Problems and Solutions
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Palladium source has degraded; ligand oxidized. 2. Catalyst Poisoning: The substrate's amino group is inhibiting the catalyst. 3. Poor Solubility: Starting materials are not fully dissolved. 4. Inefficient Oxidative Addition: The C-Br bond is not being activated. | 1. Use a fresh batch of catalyst and ligand. Ensure proper degassing to remove oxygen. Consider using an air-stable precatalyst.[3] 2. Increase ligand loading (e.g., 2:1 L:Pd ratio). A more sterically bulky ligand may disfavor substrate coordination. 3. Try a different solvent mixture (e.g., THF/water) or increase the reaction temperature slightly.[3] 4. Switch to a more electron-rich, bulky ligand (e.g., from SPhos to RuPhos) to accelerate oxidative addition.[1] |
| Formation of Homocoupling Product | 1. Presence of Oxygen: O₂ can facilitate the homocoupling of the boronic acid partner. 2. High Temperature: Can promote side reactions. | 1. Thoroughly degas all solvents and the reaction headspace with an inert gas (e.g., three pump-freeze-thaw cycles).[3] 2. Lower the reaction temperature and monitor for a longer period. |
| Protodebromination (Ar-Br → Ar-H) | 1. Presence of Water/Protic Sources: Can protonate the aryl-palladium intermediate. 2. Slow Transmetalation: If the coupling partner is slow to transmetalate, the intermediate has more time to decompose. | 1. Use anhydrous solvents and reagents. 2. Ensure the base is sufficiently strong and soluble to facilitate transmetalation. For Suzuki, using the boronic ester (e.g., pinacol ester) instead of the acid can sometimes help.[17] |
| Aldehyde Degradation | 1. Base is too Strong/Nucleophilic: The base (e.g., NaOtBu) is attacking the aldehyde carbonyl. 2. High Temperature: Can lead to decomposition. | 1. Switch to a milder inorganic base like K₃PO₄ or K₂CO₃.[3] 2. Run the reaction at the lowest effective temperature. |
| Formation of Pd Black | 1. Catalyst Decomposition: The active L-Pd(0) species is agglomerating into inactive palladium black. 2. Ligand Degradation: The phosphine ligand is not robust enough for the reaction conditions. | 1. Increase the ligand-to-palladium ratio to better stabilize the catalytic species. 2. Switch to a more robust biaryl phosphine ligand. Ensure the reaction is strictly anaerobic.[18] |
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01587C [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Interpreting the Mass Spectrum of 4-Amino-2-bromobenzaldehyde: A Comparative Guide for Researchers
This comparison guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causal relationships behind the expected fragmentation patterns. By comparing the predicted spectrum of 4-Amino-2-bromobenzaldehyde with the known spectra of 4-bromobenzaldehyde, 2-bromobenzaldehyde, and 2-aminobenzaldehyde, we can discern the distinct influence of each functional group and their positions on the fragmentation pathways.
Predicted Mass Spectrum of this compound
The mass spectrum of this compound is anticipated to be defined by several key features stemming from its constituent functional groups: the aromatic ring, the aldehyde, the amino group, and the bromine atom. The molecular weight of this compound (C₇H₆BrNO) is 200.03 g/mol .
A hallmark of a bromine-containing compound is the presence of a pair of molecular ion peaks of nearly equal intensity, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.[1] Therefore, we expect to see prominent molecular ion peaks at m/z 199 and 201. The presence of a nitrogen atom means the molecular ion will have an odd nominal mass, consistent with the nitrogen rule.
The primary fragmentation pathways are predicted to involve the loss of small, stable molecules or radicals from the molecular ion. These pathways are driven by the relative stability of the resulting fragment ions.
Key Predicted Fragmentation Pathways:
-
Loss of a Hydrogen Radical (-H•): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion.[2] This would result in fragment ions at m/z 198 and 200.
-
Loss of Carbon Monoxide (-CO): Following the initial loss of a hydrogen radical, the resulting acylium ion can lose a molecule of carbon monoxide. Alternatively, the molecular ion can undergo rearrangement and lose CO. This is a characteristic fragmentation of aromatic aldehydes.[2] This would lead to a fragment ion at m/z 171 and 173.
-
Loss of a Bromine Radical (-Br•): Cleavage of the carbon-bromine bond would result in the loss of a bromine radical, forming a cation at m/z 120.[1]
-
Loss of the Aldehyde Group (-CHO•): The loss of the entire aldehyde group as a radical would produce a fragment ion at m/z 170 and 172.
The interplay of the electron-donating amino group and the electron-withdrawing, yet bulky, bromine atom at the ortho position will influence the relative intensities of these fragment peaks.
Comparative Fragmentation Analysis
To substantiate our predictions for this compound, a comparative analysis with its structural analogs is crucial. The following table summarizes the key ions observed in the mass spectra of 4-bromobenzaldehyde, 2-bromobenzaldehyde, and 2-aminobenzaldehyde, alongside the predicted fragments for our target molecule.
| m/z | Predicted this compound (Relative Intensity) | 4-Bromobenzaldehyde (Relative Intensity %)[3] | 2-Bromobenzaldehyde (Relative Intensity %)[4] | 2-Aminobenzaldehyde (Relative Intensity %) | Proposed Fragment Ion (for this compound) |
| 201 | High | - | - | - | [C₇H₆⁸¹BrNO]⁺• (Molecular Ion, M+2) |
| 199 | High | - | - | - | [C₇H₆⁷⁹BrNO]⁺• (Molecular Ion, M⁺) |
| 186 | - | ~70 | High | - | [C₇H₅⁸¹BrO]⁺• |
| 184 | - | ~71 | High | - | [C₇H₅⁷⁹BrO]⁺• |
| 185 | - | 100 | High | - | [C₇H₄⁸¹BrO]⁺ |
| 183 | - | ~97 | High | - | [C₇H₄⁷⁹BrO]⁺ |
| 173 | Moderate | - | - | - | [C₆H₆⁸¹BrN]⁺• |
| 171 | Moderate | - | - | - | [C₆H₆⁷⁹BrN]⁺• |
| 157 | - | ~43 | - | - | [C₆H₄⁸¹Br]⁺ |
| 155 | - | ~45 | - | - | [C₆H₄⁷⁹Br]⁺ |
| 121 | - | - | - | High | [C₇H₇NO]⁺• |
| 120 | Moderate-High | - | - | High | [C₇H₆NO]⁺ |
| 92 | - | - | - | High | [C₆H₆N]⁺ |
| 77 | Low | ~27 | - | - | [C₆H₅]⁺ |
Insights from Comparative Analysis:
-
4-Bromobenzaldehyde: The mass spectrum of 4-bromobenzaldehyde is dominated by the molecular ion peaks (m/z 184/186) and the acylium ion peaks after loss of a hydrogen atom (m/z 183/185).[3] The subsequent loss of CO to form the bromophenyl cation (m/z 155/157) is also significant. This confirms the expected fragmentation pattern of the aldehyde and bromo-substituted benzene ring.
-
2-Bromobenzaldehyde: Similar to its para-isomer, the ortho-isomer also shows strong molecular ion and [M-H]⁺ peaks. The proximity of the bromine and aldehyde groups may lead to unique rearrangement possibilities, but the primary fragmentations are expected to be similar.
-
2-Aminobenzaldehyde: The mass spectrum of 2-aminobenzaldehyde (MW 121) would be expected to show a strong molecular ion peak.[5] A key fragmentation would be the loss of CO to form an ion at m/z 93, and subsequent loss of HCN to yield a fragment at m/z 66. The presence of the amino group also leads to fragments characteristic of anilines.
By synthesizing these observations, we can predict that the mass spectrum of this compound will exhibit the characteristic bromine isotopic pattern, with significant peaks corresponding to the loss of H, CO, and Br. The presence of the amino group is likely to stabilize the molecular ion and influence the relative abundance of certain fragments.
Visualizing the Fragmentation Pathways
To provide a clearer understanding of the predicted fragmentation of this compound, the following diagrams, generated using Graphviz, illustrate the key fragmentation pathways.
Caption: Predicted major fragmentation pathways of this compound.
Experimental Protocol for Mass Spectrometry
For researchers seeking to acquire the mass spectrum of this compound, the following detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
I. Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Sample: this compound, >98% purity.
-
Solvent: Dichloromethane (DCM), HPLC grade.
-
Vials: 2 mL amber glass vials with PTFE-lined caps.
II. Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in DCM.
-
Perform a serial dilution to obtain a working solution of 10 µg/mL in DCM.
-
Transfer 1 mL of the working solution to a GC vial.
III. GC-MS Parameters
-
Inlet:
-
Mode: Splitless
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
-
Oven Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas:
-
Helium, 99.999% purity.
-
Flow Rate: 1.2 mL/min (constant flow).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-300.
-
Scan Rate: 2 scans/sec.
-
IV. Data Analysis
-
Acquire the data using the instrument's software (e.g., Agilent MassHunter).
-
Integrate the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum of the identified peak.
-
Analyze the fragmentation pattern, paying close attention to the molecular ion cluster and key fragment ions as predicted in this guide.
-
Compare the acquired spectrum with the NIST Mass Spectral Library for potential matches and to confirm the identity of any co-eluting impurities.
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
While a definitive experimental mass spectrum for this compound is not publicly cataloged, a detailed and scientifically grounded interpretation can be constructed through a comparative analysis of its structural analogs. The predicted spectrum will be characterized by a prominent molecular ion doublet at m/z 199/201, with key fragment ions resulting from the loss of a hydrogen radical, carbon monoxide, and a bromine radical. This guide provides a comprehensive framework for researchers to predict, identify, and interpret the mass spectrum of this important synthetic intermediate, thereby enhancing the confidence in its structural characterization.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 4-Bromobenzaldehyde(1122-91-4) MS [m.chemicalbook.com]
- 4. 2-Bromobenzaldehyde(6630-33-7) MS spectrum [chemicalbook.com]
- 5. 2-Aminobenzaldehyde | C7H7NO | CID 68255 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative FT-IR Spectroscopic Guide to 4-Amino-2-bromobenzaldehyde and its Analogs
This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Amino-2-bromobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced vibrational spectroscopy of this substituted benzaldehyde, offering a comparative analysis with key analogs: benzaldehyde, 4-aminobenzaldehyde, and 2-bromobenzaldehyde. By understanding the distinct spectral signatures imparted by the amino and bromo substituents, this guide serves as a valuable resource for compound identification, purity assessment, and quality control.
The Scientific Rationale: Why FT-IR of this compound Matters
This compound is a vital building block in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Its trifunctional nature, possessing an aldehyde, a primary amine, and a bromo group on an aromatic ring, makes it a versatile precursor. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation and quality assessment of this compound. The specific positions and intensities of absorption bands in the FT-IR spectrum are directly correlated to the vibrational modes of its functional groups. Therefore, a thorough understanding of its spectrum is paramount for ensuring the integrity of starting materials in a synthetic workflow.
This guide provides a detailed interpretation of the FT-IR spectrum of this compound, underpinned by a comparative analysis with simpler, related benzaldehydes. This approach allows for a clear understanding of how the electronic and steric effects of the amino and bromo substituents modulate the vibrational frequencies of the core benzaldehyde structure.
Molecular Structure and Vibrational Modes
The molecular structure of this compound dictates its characteristic FT-IR spectrum. The key functional groups that give rise to distinct vibrational bands are the aldehyde group (-CHO), the primary amino group (-NH2), the carbon-bromine bond (C-Br), and the substituted benzene ring.
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 4-Amino-2-bromobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Purity in Synthesis and Development
4-Amino-2-bromobenzaldehyde is a key starting material and intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and the introduction of potentially harmful substances in drug manufacturing. Therefore, robust and reliable analytical methods are essential for the quality control of this compound.
This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate technique for their specific needs.
The Contenders: HPLC and GC-MS at a Glance
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds, including those that are non-volatile or thermally sensitive. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. The choice between these two methods for analyzing this compound hinges on the physicochemical properties of the analyte and its potential impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Analyte Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Required. Analytes must be volatile and thermally stable, or amenable to derivatization. |
| Derivatization | Generally not required for this compound. | Often necessary to improve volatility and thermal stability. |
| Sensitivity | Good, typically in the parts-per-million (ppm) range with UV detection. | Excellent, often reaching parts-per-billion (ppb) levels, especially with selective ion monitoring (SIM). |
| Specificity | Good, based on retention time and UV-Vis spectra. | Excellent, based on both retention time and mass fragmentation patterns, providing a high degree of confidence in identification. |
| Throughput | High, with typical run times of 15-30 minutes. | Moderate, as derivatization can add to sample preparation time. |
In the Blue Corner: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis, and for good reason. Its ability to handle a wide array of analytes at ambient temperatures makes it particularly suitable for compounds like this compound, which possess polar functional groups (amino and aldehyde) and may be susceptible to degradation at elevated temperatures.
The Rationale Behind the HPLC Approach
A reversed-phase HPLC (RP-HPLC) method is the logical choice for this compound. The nonpolar stationary phase (typically C18) will interact with the aromatic ring of the analyte, while a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol) will carry it through the column. By carefully controlling the composition of the mobile phase, we can achieve excellent separation of the main component from its structurally similar impurities. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase helps to suppress the ionization of the amino group, leading to sharper, more symmetrical peaks.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is based on established methods for similar aminobenzaldehyde isomers and is designed to provide robust and reproducible results.[1]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-27 min: 70% to 30% B
-
27-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Diluent: 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same diluent to a final concentration of 0.1 mg/mL.
Method Validation: Ensuring Trustworthiness
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3][4][5]
Validation Parameters:
| Parameter | Acceptance Criteria | Expected Outcome |
| Specificity | The main peak should be well-resolved from impurities (Resolution > 2.0). Peak purity analysis should confirm no co-eluting peaks. | The method is expected to be specific for this compound and its potential impurities. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999. | A linear relationship between concentration and peak area is anticipated over the tested range. |
| Accuracy (% Recovery) | 98.0% - 102.0%. | The method should provide accurate measurements of the analyte concentration. |
| Precision (%RSD) | Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. | The method is expected to be precise, yielding consistent results. |
| Robustness | %RSD of results should be ≤ 2.0% after minor changes in method parameters (e.g., flow rate, column temperature). | The method should remain unaffected by small, deliberate variations in experimental conditions. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The method should be sensitive enough to detect low levels of impurities. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | The method should be able to quantify low levels of impurities with acceptable precision and accuracy. |
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
In the Red Corner: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled specificity and sensitivity, making it an excellent tool for identifying and quantifying trace-level impurities. However, the direct analysis of this compound by GC-MS is challenging due to its polarity and potential for thermal degradation in the hot injector port. To overcome these hurdles, a derivatization step is essential.[6]
The Rationale Behind the GC-MS with Derivatization Approach
Derivatization chemically modifies the analyte to make it more suitable for GC analysis. For this compound, a two-step derivatization is recommended:
-
Oximation: The aldehyde group is reacted with a hydroxylamine reagent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), to form a stable oxime derivative. This step eliminates the reactive aldehyde functionality.
-
Silylation: The amino group is then derivatized using a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen with a nonpolar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the molecule.[6][7][8]
The resulting derivatized compound is more volatile and less prone to degradation, allowing for excellent chromatographic separation and sensitive detection by the mass spectrometer.
Experimental Protocol: A Derivatization-Based GC-MS Method
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).
-
Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 500 µL of pyridine and 50 µL of a 10 mg/mL PFBHA solution in pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Recap the vial and heat at 80°C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp at 15°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
-
Deciphering the Mass Spectrum: A Glimpse into Fragmentation
The mass spectrum of the derivatized this compound will provide a unique fingerprint for its identification. Key fragmentation patterns to expect include:
-
Molecular Ion (M+): A pair of peaks of nearly equal intensity separated by 2 m/z units, characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[9]
-
Loss of a Methyl Group (-CH₃): A fragment corresponding to [M-15]⁺ from the TMS group.
-
Loss of the TMS group (-Si(CH₃)₃): A fragment corresponding to [M-73]⁺.
-
Loss of a Bromine atom (-Br): A fragment corresponding to [M-79]⁺ or [M-81]⁺.
-
Benzaldehyde-like Fragmentation: Loss of a hydrogen atom ([M-H]⁺) or a carbon monoxide molecule ([M-CO]⁺) from the aromatic ring and aldehyde-derived portion of the molecule.[10][11][12][13]
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound.
Head-to-Head: The Final Verdict
The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific requirements of the analysis.
Choose HPLC when:
-
Routine quality control is the primary goal, and a robust, high-throughput method is needed.
-
The primary interest is in quantifying the main component and known, non-volatile impurities.
-
Simplicity of sample preparation is a priority.
Choose GC-MS when:
-
Identification of unknown impurities is crucial, as the mass spectral data provides structural information.
-
High sensitivity is required to detect trace-level volatile or semi-volatile impurities.
-
You have the expertise and resources for method development involving derivatization.
For a comprehensive purity assessment, a combination of both techniques can be invaluable. HPLC can be used for the routine quantification of the main component and known impurities, while GC-MS can be employed for the identification of unknown volatile impurities and for orthogonal confirmation of purity.
Conclusion: A Tale of Two Techniques
Both HPLC and GC-MS are powerful tools for ensuring the quality and purity of this compound. HPLC offers a robust, versatile, and high-throughput solution for routine analysis, while GC-MS provides unparalleled specificity and sensitivity for in-depth impurity profiling. By understanding the strengths and limitations of each technique, as detailed in this guide, researchers, scientists, and drug development professionals can make informed decisions to ensure the integrity of their synthetic processes and the quality of their final products.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. savemyexams.com [savemyexams.com]
- 10. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of 4-Amino-2-bromobenzaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly within medicinal chemistry and materials science, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the properties of the final product. Substituted benzaldehydes are a cornerstone of this molecular architecture, and among them, aminobromobenzaldehydes offer a rich platform for diversification due to their trifunctional nature. This guide provides an in-depth comparative analysis of the reactivity of 4-Amino-2-bromobenzaldehyde and its structural isomers, offering insights grounded in established chemical principles and supported by experimental considerations.
The reactivity of these isomers is a nuanced interplay of electronic and steric effects imparted by the amino (-NH₂), bromo (-Br), and formyl (-CHO) groups. The relative positioning of these substituents on the aromatic ring profoundly influences the electrophilicity of the aldehyde carbon, the nucleophilicity of the amino group, and the susceptibility of the C-Br bond to catalysis. Understanding these differences is paramount for strategic synthetic planning.
The Decisive Influence of Substituent Positioning: Electronic and Steric Effects
The reactivity of the aldehyde group, the primary site for nucleophilic attack, is modulated by the electronic push-and-pull between the electron-donating amino group and the electron-withdrawing bromo and formyl groups.
-
This compound: In this isomer, the strongly electron-donating amino group is para to the aldehyde. Through resonance, it significantly increases the electron density of the aromatic ring and, to a lesser extent, the carbonyl carbon. However, the bromine atom at the ortho position exerts a strong -I (inductive) effect and a weaker +R (resonance) effect, withdrawing electron density and introducing significant steric hindrance around the aldehyde. This steric shield can impede the approach of bulky nucleophiles.[1][2]
-
2-Amino-4-bromobenzaldehyde: Here, the amino group is ortho to the aldehyde. This proximity allows for potential intramolecular hydrogen bonding between the amino protons and the carbonyl oxygen, which can influence the aldehyde's conformation and reactivity. The amino group's +R effect strongly activates the ring, but its ortho position also introduces steric hindrance.[2] The para-bromo group primarily exerts an electron-withdrawing inductive effect.
-
3-Amino-5-bromobenzaldehyde (a representative meta-substituted isomer): With the amino group meta to the aldehyde, its electron-donating resonance effect does not extend to the carbonyl carbon. Its influence is primarily through the weaker inductive effect. This generally results in a more electrophilic aldehyde compared to the ortho and para-amino isomers.
The following diagram illustrates the interplay of these electronic effects:
Comparative Reactivity in Key Transformations
The subtle electronic and steric differences between these isomers manifest in their behavior in common synthetic reactions.
Nucleophilic Addition Reactions
Nucleophilic addition to the aldehyde is a fundamental reaction. The rate and success of this transformation are highly dependent on the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.[3][4]
| Isomer | Expected Reactivity in Nucleophilic Addition | Rationale |
| This compound | Moderate to Low | The electron-donating para-amino group reduces the electrophilicity of the carbonyl carbon. Significant steric hindrance from the ortho-bromo group further impedes nucleophilic attack, especially with bulky reagents.[1][2] |
| 2-Amino-4-bromobenzaldehyde | Moderate to Low | Similar to the 4-amino isomer, the ortho-amino group donates electron density. Steric hindrance from the ortho-amino group can also play a role. |
| 3-Amino-5-bromobenzaldehyde | High | The meta-amino group does not donate electron density to the carbonyl carbon via resonance, resulting in a more electrophilic aldehyde. Steric hindrance is also less pronounced compared to the ortho-substituted isomers. |
Oxidation to Carboxylic Acids
Aldehydes are readily oxidized to carboxylic acids. The ease of this oxidation can be influenced by the electronic nature of the substituents. Electron-donating groups generally facilitate oxidation.[5][6]
| Isomer | Expected Ease of Oxidation | Rationale |
| This compound | High | The strong electron-donating para-amino group increases the electron density at the aldehyde, making it more susceptible to oxidation. |
| 2-Amino-4-bromobenzaldehyde | High | The ortho-amino group also enhances the electron density of the aldehyde, promoting oxidation. |
| 3-Amino-5-bromobenzaldehyde | Moderate | The meta-amino group has a less pronounced electron-donating effect on the aldehyde, leading to a slightly lower reactivity towards oxidation compared to the ortho and para isomers. |
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, proceeding via an imine intermediate.[7][8] The initial formation of the imine is often the rate-determining step and is influenced by the electrophilicity of the aldehyde.
| Isomer | Expected Reactivity in Reductive Amination | Rationale |
| This compound | Moderate | The reduced electrophilicity of the aldehyde due to the para-amino group can slow down the initial imine formation. Steric hindrance from the ortho-bromo group can also be a factor. |
| 2-Amino-4-bromobenzaldehyde | Moderate | Similar to the 4-amino isomer, the ortho-amino group deactivates the aldehyde towards nucleophilic attack by the amine. |
| 3-Amino-5-bromobenzaldehyde | High | The more electrophilic nature of the aldehyde in this isomer is expected to lead to faster imine formation and overall higher reactivity in reductive amination. |
Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond in these isomers provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[9][10] The efficiency of the oxidative addition step, where the palladium catalyst inserts into the C-Br bond, can be influenced by the electronic environment.
| Isomer | Expected Reactivity in Suzuki Coupling | Rationale |
| This compound | Moderate to High | The C-Br bond is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating amino group. The ortho-aldehyde group can sterically influence the approach of the bulky palladium catalyst. |
| 2-Amino-4-bromobenzaldehyde | High | The C-Br bond is para to the electron-donating amino group and meta to the electron-withdrawing aldehyde group. This electronic arrangement is generally favorable for oxidative addition. |
| 3-Amino-5-bromobenzaldehyde | High | The C-Br bond is ortho to the amino group and meta to the aldehyde group. The electronic effects are less directly opposing compared to the other isomers, generally leading to good reactivity. |
Experimental Protocols
To empirically validate these reactivity differences, the following experimental protocols can be employed.
Protocol 1: Competitive Oxidation Reaction
This experiment aims to qualitatively compare the ease of oxidation of the different isomers.
Objective: To determine the relative rates of oxidation of this compound and 3-Amino-5-bromobenzaldehyde.
Materials:
-
This compound
-
3-Amino-5-bromobenzaldehyde
-
Potassium permanganate (KMnO₄) solution (0.01 M)
-
Acetone
-
TLC plates (silica gel)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
UV lamp
Procedure:
-
Prepare 0.1 M solutions of each isomer in acetone.
-
In separate test tubes, add 1 mL of each isomer solution.
-
To each test tube, add the KMnO₄ solution dropwise with shaking.
-
Monitor the disappearance of the purple color of the permanganate. The isomer that decolorizes the solution more rapidly is more readily oxidized.
-
At set time intervals (e.g., 1, 5, 15 minutes), spot the reaction mixture on a TLC plate to monitor the disappearance of the starting material and the appearance of the more polar carboxylic acid product.
Expected Outcome: this compound is expected to decolorize the permanganate solution faster than 3-Amino-5-bromobenzaldehyde, indicating a higher rate of oxidation.
Protocol 2: Comparative Reductive Amination with a Model Amine
This protocol compares the efficiency of imine formation and subsequent reduction.
Objective: To compare the yield of the reductive amination product for this compound and 3-Amino-5-bromobenzaldehyde with benzylamine.
Materials:
-
This compound
-
3-Amino-5-bromobenzaldehyde
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
NMR spectrometer
Procedure:
-
In two separate round-bottom flasks, dissolve 1 mmol of each benzaldehyde isomer in 10 mL of DCM.
-
To each flask, add 1.1 mmol of benzylamine.
-
Stir the mixtures at room temperature for 30 minutes to allow for imine formation.
-
Add 1.5 mmol of sodium triacetoxyborohydride to each flask in portions.
-
Stir the reactions at room temperature and monitor by TLC until the starting aldehyde is consumed.
-
Quench the reactions by adding 10 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the conversion and relative yield of the desired secondary amine.
Expected Outcome: The reaction with 3-Amino-5-bromobenzaldehyde is expected to proceed to completion faster and potentially give a higher yield of the secondary amine product due to the higher electrophilicity of the starting aldehyde.
The following diagram outlines the general workflow for the comparative reductive amination experiment:
Conclusion
The choice between this compound and its isomers is not arbitrary but a strategic decision based on the desired reaction pathway.
-
For reactions requiring a highly electrophilic aldehyde , such as certain nucleophilic additions or reductive aminations, a meta-substituted isomer like 3-Amino-5-bromobenzaldehyde would be the preferred choice.
-
When facile oxidation to the corresponding benzoic acid is desired, the ortho- or para-amino isomers, including this compound, are more suitable due to the activating effect of the amino group.
-
In the context of palladium-catalyzed cross-coupling reactions , all isomers are generally viable, but the specific electronic and steric environment of the C-Br bond may lead to differences in reaction kinetics and catalyst performance.
-
The significant steric hindrance imparted by the ortho-bromo group in this compound is a critical consideration, potentially hindering reactions with bulky reagents but also offering opportunities for regioselective transformations.
By carefully considering the electronic and steric profiles of each isomer, researchers can optimize their synthetic strategies, leading to improved yields, shorter reaction times, and greater success in the synthesis of complex target molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-advances.org [research-advances.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
A Comparative Guide to 4-Amino-2-bromobenzaldehyde and 2-Amino-5-bromobenzaldehyde in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, yield, and outcome of a synthetic pathway. This guide provides an in-depth, objective comparison of two structurally isomeric aminobromobenzaldehydes: 4-Amino-2-bromobenzaldehyde and 2-Amino-5-bromobenzaldehyde. By examining their synthesis, spectroscopic properties, and reactivity in key synthetic transformations, this document aims to equip chemists with the necessary insights to make informed decisions for their specific applications.
Introduction: Isomeric Distinction and its Synthetic Implications
This compound and 2-Amino-5-bromobenzaldehyde, while sharing the same molecular formula (C₇H₆BrNO), exhibit distinct chemical personalities due to the differential placement of their functional groups. The relative positions of the amino (-NH₂), bromo (-Br), and formyl (-CHO) groups on the benzene ring dictate the electronic and steric environment of the molecule, thereby influencing its reactivity and suitability for various synthetic strategies.
In This compound , the bromine atom is ortho to the aldehyde and meta to the activating amino group. This arrangement introduces significant steric hindrance around the aldehyde and the bromine, which can impact reaction rates and accessibility for catalysts and reagents.
Conversely, in 2-Amino-5-bromobenzaldehyde , the bromine is para to the strongly activating amino group and meta to the aldehyde. This positioning minimizes steric hindrance around the bromine atom and places it in a more electronically favorable position for certain cross-coupling reactions.
This guide will dissect these subtleties, providing a comprehensive analysis supported by experimental data and established chemical principles.
Physicochemical and Spectroscopic Properties: A Comparative Overview
A thorough understanding of the physical and spectroscopic characteristics of these isomers is fundamental for their identification, purification, and characterization in a laboratory setting.
| Property | This compound | 2-Amino-5-bromobenzaldehyde |
| CAS Number | 655248-57-0 | 29124-57-0[1][2][3] |
| Molecular Weight | 200.03 g/mol | 200.03 g/mol [1][2] |
| Appearance | Not specified | Bright yellow powder[4] |
| Melting Point | 85 °C | 74-76 °C[4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.77 (s, 1H), 7.72-7.73 (d, 1H), 7.38-7.42 (dd, 1H), 7.23 (bs, 2H), 6.72-6.75 (d, 1H) | δ 9.79 (s, 1H), 7.58 (d, J=2.4 Hz, 1H), 7.37 (dd, J=8.8, 2.3 Hz, 1H), 6.56 (d, J=8.8 Hz, 1H), 6.14 (br s, 2H)[4] |
| ¹³C NMR (CDCl₃) | Not readily available | δ 192.9, 148.8, 138.0, 137.5, 120.1, 118.1, 107.4 |
| IR Spectroscopy (ATR, cm⁻¹) | Not readily available | 3424, 3322, 1649, 1614, 1545, 1468, 1390, 1311, 1185 |
| Mass Spectrometry (EI) | Not readily available | m/z: 198.9633 (Calcd. for C₇H₆BrNO [M]⁺), 198.9628 (Found) |
Synthesis of the Isomers: Established Methodologies
The accessibility of these isomers through reliable synthetic routes is a key consideration for their practical application.
Synthesis of this compound
A common route to this compound involves the reduction of the corresponding nitro compound, 4-bromo-2-nitrobenzaldehyde.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
-
Oxidation of 4-Bromo-2-nitrotoluene: (This step is a precursor to the final reduction) 4-Bromo-2-nitrotoluene can be oxidized to 4-bromo-2-nitrobenzaldehyde using various methods, such as manganese dioxide or other suitable oxidizing agents.
-
Reduction of 4-Bromo-2-nitrobenzaldehyde: To a solution of 4-bromo-2-nitrobenzaldehyde in a mixture of acetic acid and ethanol (1:1 v/v), add iron powder. Stir the reaction mixture at room temperature for approximately 1.5 hours. Monitor the reaction progress by LCMS.
-
Work-up: Upon completion, filter the reaction mixture to remove insoluble solids. Concentrate the filtrate under vacuum. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., 15% ethyl acetate in hexane) to afford this compound.
Synthesis of 2-Amino-5-bromobenzaldehyde
A well-documented and reliable synthesis of 2-Amino-5-bromobenzaldehyde starts from 2-amino-5-bromobenzoic acid and is detailed in Organic Syntheses.[4]
Caption: Synthetic pathway to 2-Amino-5-bromobenzaldehyde.
Experimental Protocol: Synthesis of 2-Amino-5-bromobenzaldehyde [4]
-
Reduction of 2-Amino-5-bromobenzoic acid: To a solution of 2-amino-5-bromobenzoic acid in dry THF under a nitrogen atmosphere, slowly add lithium aluminum hydride at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Work-up: Carefully quench the reaction with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the crude 2-amino-5-bromobenzyl alcohol.
-
Oxidation to 2-Amino-5-bromobenzaldehyde: Dissolve the crude 2-amino-5-bromobenzyl alcohol in dichloromethane and add manganese dioxide. Stir the mixture at room temperature overnight.
-
Purification: Filter the reaction mixture through a pad of celite and concentrate the filtrate to yield 2-amino-5-bromobenzaldehyde as a bright yellow powder.
Reactivity and Synthetic Applications: A Head-to-Head Comparison
The synthetic utility of these isomers is best illustrated by their performance in key chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[5][6][7] The reactivity of the aryl bromide is influenced by both electronic and steric factors.
Caption: General schematic of the Suzuki-Miyaura coupling reaction.
-
This compound: The bromine atom is ortho to the aldehyde group, which can present significant steric hindrance to the bulky palladium catalyst, potentially slowing down the rate of oxidative addition.[8] However, the amino group, being para to the bromine, provides electronic activation.
-
2-Amino-5-bromobenzaldehyde: The bromine is para to the strongly electron-donating amino group, which significantly activates the C-Br bond towards oxidative addition.[9][10][11] Furthermore, the steric environment around the bromine is less hindered compared to its isomer, generally leading to higher reactivity and better yields in Suzuki-Miyaura couplings.
Representative Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aminobromobenzaldehyde isomer (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[12][13][14]
-
This compound: Similar to the Suzuki coupling, the ortho-bromo position can be sterically challenging for the palladium catalyst. The existing amino group can also potentially coordinate with the palladium center, which might influence the catalytic cycle.
-
2-Amino-5-bromobenzaldehyde: The less hindered para-bromo position is generally more favorable for the Buchwald-Hartwig amination, often leading to cleaner reactions and higher yields.
Representative Protocol: Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox, combine the aminobromobenzaldehyde isomer (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Heterocycle Synthesis
The Friedländer synthesis is a classic method for the preparation of quinolines from 2-aminobenzaldehydes and a compound containing an α-methylene ketone.[15][16][17][18]
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-bromobenzaldehyde AldrichCPR 29124-57-0 [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In the context of aniline. Why electrophilic substitution reaction take p.. [askfilo.com]
- 11. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Friedlaender Synthesis [organic-chemistry.org]
- 18. organicreactions.org [organicreactions.org]
A Strategic Cost-Benefit Analysis of 4-Amino-2-bromobenzaldehyde in Modern Synthesis Pathways
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the selection of a starting material is a critical decision point that dictates the efficiency, cost, and ultimate success of a synthetic campaign. 4-Amino-2-bromobenzaldehyde stands out as a highly functionalized building block, offering a unique arrangement of reactive sites that are particularly valuable for the construction of complex heterocyclic scaffolds.[1][2] These scaffolds, such as quinazolines and related N-heterocycles, form the core of numerous FDA-approved drugs and biologically active compounds.[3]
However, the utility of this reagent comes with a significant acquisition cost, prompting an essential question for any research team: When is the investment in this compound justified, and what are the viable, more economical alternatives? This guide provides a detailed cost-benefit analysis, comparing a synthesis pathway utilizing this compound with a common alternative route. We will delve into the causality behind experimental choices, present detailed protocols, and offer quantitative data to support a logical, evidence-based decision-making process.
Pathway 1: The this compound Advantage in Quinazoline Synthesis
The strategic placement of an ortho-amino group relative to the aldehyde functionality in this compound makes it an ideal precursor for condensation and cyclization reactions. A prime example is its use in the synthesis of quinazolines, a privileged scaffold in drug discovery.[4] The bromine atom at the 2-position, while not directly participating in the ring formation, serves as a crucial synthetic handle for post-cyclization modifications (e.g., palladium-catalyzed cross-coupling reactions), allowing for late-stage diversification of the molecular structure. This is a significant advantage in library synthesis for drug discovery.
A common and effective method involves the condensation of this compound with an amidine hydrochloride, often under catalytic conditions, to directly form the quinazoline ring system.
Caption: General workflow for quinazoline synthesis from this compound.
This protocol is adapted from methodologies employing copper-catalyzed cyclization reactions.[4]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 200 mg), the desired amidine hydrochloride salt (1.2 mmol), and a copper catalyst such as Cu₂O (0.1 mmol).
-
Solvent Addition: Add 5 mL of a suitable high-boiling polar aprotic solvent, such as DMSO.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into 50 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the target quinazoline.
Pathway 2: The Economical Alternative - Synthesis from 2-Bromobenzaldehydes
A more cost-effective and widely used alternative bypasses the expensive amino-substituted precursor, starting instead from a simpler 2-bromobenzaldehyde. The amino functionality required for cyclization is introduced as part of a different coupling partner or in a subsequent step. One highly efficient method involves a copper-catalyzed tandem reaction of a 2-bromobenzaldehyde with an amine and an azide source.[5]
This approach is particularly attractive for large-scale synthesis where the cost of the starting material is a primary driver. While it may involve more steps or different reagents, the overall cost-effectiveness can be significantly greater.
Caption: Alternative quinazoline synthesis via ultrasound-assisted copper catalysis.
This protocol is based on green chemistry principles, utilizing ultrasound irradiation to accelerate the reaction.[4]
-
Reaction Setup: In a glass vial, combine the 2-bromobenzaldehyde (1.0 mmol, 185 mg), the desired amidine (1.5 mmol), and Cu₂O nanocubes (5 mol%).
-
Solvent Addition: Add 3 mL of a green solvent such as ethanol.
-
Reaction Execution: Place the vial in an ultrasonic bath and irradiate at room temperature. The reaction is typically complete within 1-2 hours. Monitor progress by TLC.
-
Workup: After the reaction, dilute the mixture with ethyl acetate and filter to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Cost-Benefit and Performance Analysis
The choice between these pathways hinges on a trade-off between reagent cost, reaction efficiency, and the strategic goals of the synthesis. The following tables provide a quantitative comparison to guide this decision.
Table 1: Comparative Cost Analysis
| Parameter | Pathway 1: this compound | Pathway 2: 2-Bromobenzaldehyde | Source (Approx. Price) |
| Starting Material | This compound | 2-Bromobenzaldehyde | --- |
| CAS Number | 655248-57-0[6] | 6630-33-7 | --- |
| Molecular Weight | 200.03 g/mol [6] | 185.02 g/mol | --- |
| Approx. Cost ($/g) | $300 - $400 | $1 - $2 | [7][8][9] |
| Approx. Cost ($/mol) | $60,000 - $80,000 | $185 - $370 | Calculated |
| Key Reagents | Amidine, Copper Catalyst | Amidine, Copper Catalyst | --- |
| Overall Cost Driver | Extremely high cost of starting material | Low cost of starting material | --- |
Table 2: Comparative Performance and Synthesis Metrics
| Parameter | Pathway 1 (Conventional Heating) | Pathway 2 (Ultrasound-Assisted) | Justification & Rationale |
| Typical Yield (%) | 80-95% | 81-96%[4] | Both methods are highly efficient, offering excellent yields. The choice is not yield-dependent. |
| Reaction Time | 6-12 hours | 1-2 hours[4] | The ultrasound-assisted pathway is significantly faster, reducing energy consumption and increasing throughput. |
| Reaction Temperature | 100-120 °C | Room Temperature[4] | Pathway 2 is performed under much milder conditions, preserving sensitive functional groups and enhancing safety. |
| Green Chemistry | Requires high-boiling solvents (DMSO) | Uses green solvents (Ethanol), ultrasound reduces energy | Pathway 2 is demonstrably "greener," aligning with modern sustainable synthesis principles. |
| Strategic Advantage | Bromine at the 2-position allows for late-stage functionalization. | Direct synthesis of the final scaffold. Less amenable to late-stage diversification. | Pathway 1's high cost is a trade-off for retaining a valuable synthetic handle for further chemistry. |
Senior Application Scientist's Insights: Making the Right Choice
The data presents a clear dichotomy. From a purely economic and green chemistry perspective for accessing a final quinazoline target, Pathway 2 is overwhelmingly superior . The starting material is several orders of magnitude cheaper, the reaction is faster, and it operates under significantly milder and more environmentally friendly conditions. For process chemistry, scale-up, or when the target quinazoline is the final product, the 2-bromobenzaldehyde route is the logical and responsible choice.
However, the justification for using the expensive this compound (Pathway 1) lies in its strategic value for discovery chemistry . In the early stages of drug development, researchers often synthesize a core scaffold and then create a library of analogues by modifying peripheral positions. The bromine atom retained in the product from Pathway 1 is a perfect handle for such diversification using robust and predictable cross-coupling chemistry. The ability to rapidly generate dozens of novel compounds from a common intermediate can accelerate the discovery of lead candidates, justifying the high initial cost of the building block.
-
Choose Pathway 2 (2-Bromobenzaldehyde) for large-scale synthesis, cost-driven projects, and when the final quinazoline structure is already defined.
-
Choose Pathway 1 (this compound) for discovery campaigns, library synthesis, and when the strategic value of a functional handle for late-stage diversification outweighs the high reagent cost.
This analysis demonstrates that the "best" synthetic pathway is not absolute but is instead defined by the specific goals, scale, and strategic context of the research and development program.
References
- 1. ijnrd.org [ijnrd.org]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Price at Chemsrc [chemsrc.com]
- 7. This compound|lookchem [lookchem.com]
- 8. 2-Amino-5-bromobenzaldehyde AldrichCPR 29124-57-0 [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
A Comparative Spectroscopic Guide to 4-Amino-2-bromobenzaldehyde Derivatives for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of synthetic intermediates is paramount for advancing research and development. Among the myriad of versatile building blocks, 4-Amino-2-bromobenzaldehyde and its derivatives are of significant interest due to their utility in the synthesis of a wide range of heterocyclic compounds, including quinazolines and Schiff bases, which are scaffolds for numerous biologically active molecules. This guide provides a comprehensive comparison of the spectroscopic data for this compound and its derivatives, offering insights into their structural characterization through various analytical techniques. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the confident identification and differentiation of this important class of compounds.
The Spectroscopic Fingerprint: Understanding the Core Structure
This compound is a trifunctional aromatic compound, and its spectroscopic characteristics are a direct reflection of its constituent functional groups: an aldehyde, a primary amine, and a bromine atom substituted on the benzene ring. Understanding the typical spectral signatures of these groups is fundamental to interpreting the data for its derivatives.
Key Spectroscopic Features of this compound:
-
¹H NMR: The aldehyde proton typically appears as a singlet in the downfield region (around 9.5-10.5 ppm). The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The amino protons will present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
-
¹³C NMR: The carbonyl carbon of the aldehyde is a key diagnostic peak, typically resonating in the range of 190-200 ppm. The aromatic carbons will appear in the 110-150 ppm region, with their specific shifts influenced by the electronic effects of the substituents.
-
Infrared (IR) Spectroscopy: Strong characteristic absorption bands will be observed for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), the N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region), and C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aldehyde (two weak bands around 2720 and 2820 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Comparative Analysis of this compound Derivatives
The true utility of this compound lies in its ability to be readily derivatized, primarily through reactions involving the amino and aldehyde functionalities. This section provides a comparative analysis of the spectroscopic data for two common classes of its derivatives: Schiff bases and quinazolines.
Schiff Base Derivatives: The Imine Signature
The condensation reaction between the primary amino group of this compound and an aldehyde or ketone, or the reaction of its aldehyde group with a primary amine, results in the formation of a Schiff base, characterized by the presence of an imine or azomethine (-C=N-) group.
Spectroscopic Changes upon Schiff Base Formation:
The formation of the imine bond leads to distinct changes in the spectroscopic data, providing clear evidence of the transformation.
| Spectroscopic Technique | This compound (Reactant) | Schiff Base Derivative (Product) | Rationale for Change |
| ¹H NMR | Aldehyde proton singlet (~9.8 ppm), Amino proton broad singlet | New imine proton singlet (~8.0-9.0 ppm) , Disappearance of aldehyde or amino protons | Formation of the -CH=N- bond and consumption of the respective reactant's functional group protons. |
| ¹³C NMR | Aldehyde carbon (~190 ppm) | New imine carbon (~150-165 ppm) | The carbon atom of the C=N double bond is significantly shielded compared to a carbonyl carbon. |
| IR Spectroscopy | C=O stretch (~1690 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹) | New C=N stretch (~1600-1650 cm⁻¹) , Disappearance of C=O or N-H stretches | The C=N bond has a lower stretching frequency than a C=O bond. The reactant's functional group vibrations are absent in the product.[1][2] |
| UV-Vis Spectroscopy | π→π* and n→π* transitions of the substituted benzaldehyde. | Bathochromic or hypsochromic shifts in absorption maxima. | The extended conjugation in the Schiff base derivative alters the electronic transition energies.[3] |
Experimental Protocols
General Procedure for Schiff Base Synthesis
A solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or methanol (10 mL) is treated with an equimolar amount of the desired primary amine. A catalytic amount of glacial acetic acid (2-3 drops) is added, and the reaction mixture is refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration, washed with a cold solvent, and dried.[2]
Quinazoline Derivatives: Building the Heterocyclic Core
This compound is a valuable precursor for the synthesis of quinazolines, a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. The synthesis typically involves the cyclocondensation of the amino and aldehyde functionalities with a nitrogen source, such as an amine or amide.[4][5]
Spectroscopic Markers for Quinazoline Formation:
The formation of the quinazoline ring system results in a more complex and rigid structure, which is reflected in its spectroscopic data.
| Spectroscopic Technique | This compound (Reactant) | Quinazoline Derivative (Product) | Rationale for Change |
| ¹H NMR | Aldehyde proton singlet (~9.8 ppm), Amino proton broad singlet | Disappearance of aldehyde and amino protons , Appearance of new aromatic and substituent protons on the quinazoline ring. | The original functional groups are consumed in the cyclization reaction, leading to a new set of proton signals corresponding to the heterocyclic core.[6] |
| ¹³C NMR | Aldehyde carbon (~190 ppm) | New quaternary carbons in the heterocyclic ring , Characteristic shifts for the carbons of the fused ring system. | The formation of the bicyclic structure introduces new carbon environments within the quinazoline core. |
| IR Spectroscopy | C=O stretch (~1690 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹) | Disappearance of aldehyde and primary amine bands , Appearance of C=N stretching within the ring (~1550-1620 cm⁻¹). | The cyclization eliminates the starting functional groups, and new vibrational modes characteristic of the quinazoline ring appear.[6] |
Workflow and Data Interpretation
The following diagrams illustrate the general synthetic and analytical workflow for the preparation and characterization of this compound derivatives.
Caption: Synthetic and analytical workflow for this compound derivatives.
Conclusion
The spectroscopic analysis of this compound and its derivatives provides a powerful toolset for their unambiguous identification and characterization. By understanding the characteristic spectral signatures of the parent molecule and the predictable shifts upon derivatization to form Schiff bases, quinazolines, or other heterocyclic systems, researchers can confidently track the course of their reactions and verify the structures of their target compounds. This guide serves as a foundational reference, enabling scientists in the fields of organic synthesis, medicinal chemistry, and materials science to leverage spectroscopic data for the efficient and accurate development of novel molecules based on the versatile this compound scaffold.
References
- 1. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 2. asianpubs.org [asianpubs.org]
- 3. ijsred.com [ijsred.com]
- 4. Quinazoline synthesis [organic-chemistry.org]
- 5. Quinazolinone synthesis [organic-chemistry.org]
- 6. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Structure of 4-Amino-2-bromobenzaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount for the development of novel molecular entities. 4-Amino-2-bromobenzaldehyde serves as a versatile trifunctional building block, offering a nucleophilic amino group, an electrophilic aldehyde, and a bromine atom amenable to cross-coupling reactions. The judicious selection of reaction pathways allows for the synthesis of a diverse array of complex molecules. However, the confirmation of the desired product structure is a critical step that demands rigorous analytical validation.
This guide provides an in-depth comparison of common synthetic transformations of this compound and the corresponding analytical methodologies for definitive structure elucidation. As a Senior Application Scientist, my focus is not merely on the protocols themselves, but on the underlying chemical principles that dictate experimental choices and the interpretation of the resulting data.
I. Foundational Synthetic Pathways and Structural Validation
The reactivity of this compound can be selectively directed towards one of its three functional groups. The primary reaction pathways we will explore are:
-
Schiff Base Formation: Condensation of the amino group with an aldehyde or ketone.
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reaction of the aryl bromide with a boronic acid.
-
Sonogashira Cross-Coupling: Palladium-catalyzed reaction of the aryl bromide with a terminal alkyne.
The validation of the products from these reactions relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
A. Schiff Base Formation: A Gateway to Imines
The reaction of the primary amino group of this compound with a carbonyl compound, such as a substituted benzaldehyde, provides a straightforward route to Schiff bases (imines).[1] This transformation is typically acid-catalyzed and proceeds via a hemiaminal intermediate.[2]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 1.05 mmol) in ethanol (10 mL).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Execution: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.
Diagram: Schiff Base Formation Workflow
Caption: Workflow for the synthesis of a Schiff base from this compound.
| Analytical Technique | Expected Observations | Interpretation |
| ¹H NMR | Appearance of a new singlet in the 8.0-8.5 ppm region. Disappearance of the -NH₂ protons signal. | The new singlet corresponds to the imine proton (-N=CH-). The absence of the broad -NH₂ signal confirms the condensation.[3] |
| ¹³C NMR | Appearance of a new signal in the 150-165 ppm range. | This signal is characteristic of the imine carbon (-N=CH-). |
| IR Spectroscopy | Disappearance of the N-H stretching bands (typically two bands for a primary amine around 3300-3500 cm⁻¹).[4] Appearance of a C=N stretching band around 1600-1650 cm⁻¹.[5] | Confirms the conversion of the primary amine to an imine. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of the Schiff base product. | Confirms the molecular formula of the product. |
B. Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[6] In the case of this compound, the bromine atom can be selectively coupled with a variety of arylboronic acids to generate biaryl structures, which are prevalent in many pharmaceutical agents.[7]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Catalyst System: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (3 mol%).
-
Solvent and Degassing: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 8-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
| Analytical Technique | Expected Observations | Interpretation |
| ¹H NMR | Appearance of new aromatic proton signals corresponding to the introduced aryl group. Disappearance of the characteristic splitting pattern of the starting aryl bromide. | Confirms the formation of the biaryl structure. The chemical shifts and coupling constants of the new signals will be indicative of the substitution pattern. |
| ¹³C NMR | Appearance of new aromatic carbon signals. | Provides further evidence for the presence of the second aromatic ring. |
| IR Spectroscopy | The spectrum will be more complex in the fingerprint region due to the additional aromatic ring. The characteristic bands for the amino and aldehyde groups will remain. | Confirms the retention of the other functional groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of the biaryl product. | Confirms the molecular formula of the product.[4] |
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a reaction of great importance for the synthesis of conjugated systems. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (4 mol%).
-
Solvent and Reagents: Add an anhydrous and degassed solvent like triethylamine or a mixture of THF and triethylamine (5 mL). Add phenylacetylene (1.2 mmol).
-
Reaction Execution: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-50 °C) for 6-12 hours, monitoring by TLC.
-
Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Diagram: Sonogashira Coupling Catalytic Cycles
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Amino-2-bromobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Chemical Profile of 4-Amino-2-bromobenzaldehyde
A thorough understanding of the chemical's properties is the bedrock of its safe handling and disposal. This compound is a substituted aromatic compound with functional groups that dictate its reactivity and hazard profile.
| Property | Value | Source |
| CAS Number | 655248-57-0 | [1][2] |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.04 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 148 °C | [1] |
| Boiling Point | ~324.9 °C (Predicted) | [1] |
| Storage | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [1] |
Hazard Identification:
Based on available Safety Data Sheets (SDS) for this compound and structurally similar compounds, the primary hazards include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[3][4]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[3][4]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[3][4]
-
Harmful if Swallowed (H302): Acute oral toxicity.[3]
The presence of a halogen (bromine) classifies this compound as a halogenated organic compound , necessitating specific disposal protocols to prevent environmental harm.[5]
Personal Protective Equipment (PPE) and Safe Handling
Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile rubber gloves. Always inspect gloves prior to use and use proper glove removal technique.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a NIOSH-approved respirator is required.
Handling Precautions:
-
Avoid contact with skin and eyes.[6]
-
Avoid formation of dust and aerosols.[6]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
Small Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to non-essential personnel.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment: Gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collection: Carefully sweep up or vacuum the absorbed material and place it into a suitable, labeled container for hazardous waste disposal. Do not create dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Large Spills:
-
Evacuate Immediately: Evacuate the laboratory and alert your institution's Environmental Health and Safety (EHS) department.
-
Isolate the Area: Close the doors to the affected area and prevent entry.
-
Await Professional Assistance: Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Procedures for this compound
There are two primary pathways for the disposal of this compound. The choice of pathway depends on institutional policies, waste volumes, and laboratory capabilities.
Pathway A: Direct Disposal as Hazardous Waste (Recommended)
This is the most straightforward and universally compliant method for the disposal of this compound.
Step-by-Step Protocol:
-
Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips) and rinsates, in a dedicated, clearly labeled hazardous waste container. This is a halogenated organic waste and must be segregated from non-halogenated waste streams.[5]
-
Container Selection: Use a container that is compatible with the chemical. The original product container is often a good choice. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[6]
-
Collection: Arrange for the collection of the hazardous waste through your institution's EHS office for final disposal, which will typically involve high-temperature incineration by a licensed waste management facility.
References
Comprehensive Safety and Handling Guide for 4-Amino-2-bromobenzaldehyde
This guide provides essential safety protocols and operational procedures for the handling and disposal of 4-Amino-2-bromobenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who work with this and structurally similar compounds. The information herein is synthesized from established safety data for analogous chemicals and general best practices for handling halogenated aromatic amines, ensuring a conservative and robust approach to laboratory safety.
Hazard Identification and Risk Assessment
-
Aromatic Amines: This class of compounds can be toxic and may pose long-term health risks. Many aromatic amines are known or suspected carcinogens and can be readily absorbed through the skin.[1][2] They can also be toxic to aquatic life.[1]
-
Halogenated Aromatic Compounds: These substances are often irritants and can be harmful if ingested or inhaled.[3] Brominated compounds, specifically, can cause skin and eye irritation.[4][5]
-
Aldehydes: Aldehydes are often sensitizers and irritants to the skin, eyes, and respiratory tract.[6]
Based on this, this compound should be treated as a hazardous substance with the following potential effects:
-
Harmful if swallowed.[7]
-
Causes skin irritation.[8]
-
Causes serious eye irritation.[8]
-
May cause respiratory irritation.[8]
-
Potential for skin sensitization.[9]
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the nature of the experimental procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes and Face | Chemical splash goggles and a face shield. | Protects against splashes of the solid or solutions, which can cause serious eye irritation.[4] |
| Skin | Chemical-resistant gloves (Nitrile rubber recommended), a lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation and absorption of the chemical.[7] |
| Respiratory | Use in a chemical fume hood is required. | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[8] |
Note: Always inspect gloves for any signs of degradation or perforation before use. Contaminated clothing should be removed immediately and laundered before reuse.[9]
Operational Workflow for Safe Handling
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the safety information for this compound and any other chemicals being used in the procedure.
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have a designated waste container for halogenated organic waste readily accessible.[10]
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Use appropriate tools, such as spatulas and weighing paper, to handle the solid material. Avoid creating dust.[8]
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Decontamination and Cleanup:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent, such as acetone, and collect the rinsate as hazardous waste.[3]
-
Wipe down the work area within the fume hood.
-
Remove PPE carefully, avoiding contamination of your skin. Wash hands thoroughly with soap and water after removing gloves.[9]
-
Disposal Plan for Halogenated Waste
Proper disposal of this compound and any materials contaminated with it is critical to prevent environmental contamination.
Waste Segregation is Key:
Halogenated organic waste must be collected separately from non-halogenated waste streams.[11] This is due to the specific incineration requirements for halogenated compounds.
Disposal Procedure:
-
Collection:
-
All solid waste, including contaminated weighing paper and gloves, should be placed in a designated, labeled container for solid halogenated waste.
-
All liquid waste, including reaction mixtures and rinsates from cleaning glassware, should be collected in a separate, clearly labeled container for liquid halogenated organic waste.[10]
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents, including "this compound".[10]
-
-
Storage:
-
Waste containers should be kept tightly closed and stored in a designated satellite accumulation area within the laboratory.[10]
-
-
Pickup:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For larger spills, or if you are not comfortable cleaning it up, contact your institution's EHS department.[10] |
By adhering to these rigorous safety and handling protocols, researchers can significantly mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. osha.gov [osha.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
